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  • Product: 2-Methylpropyl pyrimidin-2-ylcarbamate
  • CAS: 824933-16-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 2-Methylpropyl pyrimidin-2-ylcarbamate

Executive Summary 2-Methylpropyl pyrimidin-2-ylcarbamate (commonly referred to as isobutyl pyrimidin-2-ylcarbamate) is a specialized heterocyclic building block utilized extensively in medicinal chemistry and organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylpropyl pyrimidin-2-ylcarbamate (commonly referred to as isobutyl pyrimidin-2-ylcarbamate) is a specialized heterocyclic building block utilized extensively in medicinal chemistry and organic synthesis[1]. By bridging an electron-deficient pyrimidine ring with a lipophilic isobutyl carbamate moiety, this compound serves as a critical intermediate and a pharmacophoric core in the development of targeted therapeutics, particularly kinase inhibitors[2]. This technical guide details its physicochemical profile, provides a causally-driven synthetic protocol, and outlines its analytical validation and biological applications.

Structural Identity and Physicochemical Profiling

The molecular architecture of 2-methylpropyl pyrimidin-2-ylcarbamate (CAS No. 824933-16-6) dictates its reactivity and biological utility[3]. The molecule consists of three distinct functional domains:

  • Pyrimidine Ring : A highly electronegative, electron-deficient aromatic system that can participate in π−π stacking and act as a dual hydrogen-bond acceptor in biological targets.

  • Carbamate Linkage : A planar, conjugated system providing both hydrogen-bond donor (NH) and acceptor (C=O) capabilities.

  • Isobutyl (2-Methylpropyl) Group : A branched aliphatic chain that imparts significant steric bulk and lipophilicity. This structural feature is vital for occupying hydrophobic pockets in target proteins and shielding the carbamate from rapid enzymatic hydrolysis in vivo.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-Methylpropyl pyrimidin-2-ylcarbamate
Common Name Isobutyl pyrimidin-2-ylcarbamate
CAS Registry Number 824933-16-6
Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
SMILES String O=C(OCC(C)C)Nc1ncccn1
Precursor (2-Aminopyrimidine) pKa 3.45[4]

Synthetic Methodology & Causality

Synthesizing pyrimidin-2-ylcarbamates presents a unique chemical challenge. The starting material, 2-aminopyrimidine, is a remarkably weak nucleophile[5]. Its conjugate acid has a pKa of approximately 3.45[4], indicating that the lone pair on the exocyclic nitrogen is strongly delocalized into the electron-withdrawing pyrimidine ring. Standard acylation conditions often fail or result in exceedingly poor yields.

To overcome this thermodynamic barrier, the synthesis requires a highly reactive electrophile (isobutyl chloroformate) and a non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) to drive the nucleophilic acyl substitution forward without protonating the weak nucleophile.

Protocol: Synthesis of 2-Methylpropyl pyrimidin-2-ylcarbamate

This protocol is designed as a self-validating system; TLC and LC-MS checkpoints are integrated to ensure reaction fidelity.

Step 1: Reagent Preparation and Inertion

  • Action : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrimidine (1.0 equivalent, 10 mmol) in 30 mL of anhydrous Dichloromethane (DCM) under an argon or nitrogen atmosphere.

  • Causality : Anhydrous conditions are critical because the electrophile (isobutyl chloroformate) is highly moisture-sensitive and will rapidly hydrolyze to isobutanol, carbon dioxide, and HCl in the presence of water.

Step 2: Base Addition

  • Action : Add DIPEA (1.5 equivalents, 15 mmol) to the solution and stir for 5 minutes.

  • Causality : DIPEA acts as an acid scavenger. As the reaction proceeds, HCl is generated. Without a base, the HCl would protonate the 2-aminopyrimidine (forming an unreactive pyrimidinium salt), immediately halting the reaction. DIPEA is chosen over triethylamine or pyridine due to its steric bulk, which prevents it from acting as a competing nucleophile.

Step 3: Electrophilic Acylation

  • Action : Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add isobutyl chloroformate (1.1 equivalents, 11 mmol) over 15 minutes.

  • Causality : The dropwise addition at 0 °C controls the exothermic nature of the reaction and minimizes the formation of bis-acylated byproducts. The chloride leaving group of the chloroformate makes it a sufficiently strong electrophile to react with the electron-deficient exocyclic amine.

Step 4: Reaction Progression and Monitoring

  • Action : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.

  • Validation : The reaction is complete when the starting material spot (lower Rf) disappears, and a new, less polar product spot (higher Rf due to the lipophilic isobutyl group) emerges. LC-MS should show the expected [M+H]+ peak at m/z 196.2.

Step 5: Workup and Purification

  • Action : Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Separate the layers and extract the aqueous phase with DCM ( 2×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Synthesis A 2-Aminopyrimidine (Weak Nucleophile) C DIPEA / DCM (Base / Solvent) A->C Addition B Isobutyl Chloroformate (Strong Electrophile) B->C Dropwise Addition (0°C to RT) D 2-Methylpropyl pyrimidin-2-ylcarbamate C->D Nucleophilic Acyl Substitution

Caption: Synthetic workflow for 2-Methylpropyl pyrimidin-2-ylcarbamate via nucleophilic acyl substitution.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized compound, the following analytical parameters must be verified:

  • 1 H NMR (400 MHz, CDCl 3​ ) : The pyrimidine protons are highly deshielded. Expect a doublet for the two equivalent CH=N protons at 8.5 ppm and a triplet for the CH=C proton at 6.9 ppm. The carbamate NH will appear as a broad singlet around 8.0–9.0 ppm. The isobutyl group will present a characteristic splitting pattern: a doublet at 3.9 ppm ( −O−CH2​− ), a multiplet at 1.9 ppm ( −CH− ), and a doublet at 0.9 ppm (two −CH3​ groups).

  • High-Resolution Mass Spectrometry (HRMS) : ESI-TOF should yield an [M+H]+ of 196.1086 (calculated for C9​H14​N3​O2+​ ).

Applications in Drug Development

In medicinal chemistry, the 2-aminopyrimidine motif is a privileged scaffold, famously acting as the hinge-binding core in blockbuster kinase inhibitors like Imatinib and Dasatinib.

By converting the primary amine into a 2-methylpropyl carbamate, structural biologists and medicinal chemists can achieve several strategic objectives:

  • Prodrug Strategies : The carbamate can act as a stable prodrug moiety that improves oral bioavailability and cellular permeability (due to the lipophilic isobutyl group) before being enzymatically cleaved in vivo.

  • Hydrophobic Pocket Targeting : The branched isobutyl group can be utilized to probe and occupy hydrophobic sub-pockets adjacent to the ATP-binding site in kinases, increasing target selectivity.

  • Metabolic Stability : The steric bulk of the 2-methylpropyl group shields the carbamate linkage from rapid hydrolysis by esterases, prolonging the molecule's half-life compared to methyl or ethyl carbamates.

Interactions Core Isobutyl pyrimidin-2-ylcarbamate (Core Pharmacophore) N1 Pyrimidine N-atoms (H-bond Acceptors) Core->N1 Kinase Hinge Binding NH Carbamate NH & C=O (H-bond Donor/Acceptor) Core->NH Target Interaction Iso Isobutyl Group (Hydrophobic Shield) Core->Iso Steric/Lipophilic Fit

Caption: Pharmacophore interaction map detailing the binding modalities of the pyrimidin-2-ylcarbamate core.

References

  • "883231-23-0|N-Boc-2-Amino-5-bromopyrimidine|BLD Pharm", BLD Pharm.
  • "264600-81-9|tert-Butyl pyrimidin-2-ylcarbamate|BLD Pharm", BLD Pharm.
  • "61454-69-1 cas号61454-69-1分子式、结构式、MSDS、熔点、沸点", GuideChem.
  • "2-Aminopyrimidine | 109-12-6 - ChemicalBook", ChemicalBook.
  • "2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem", National Institutes of Health (NIH).

Sources

Exploratory

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Methylpropyl pyrimidin-2-ylcarbamate The compound 2-Methylpropyl pyrimidin-2-ylcarbamate represents a novel chemical entity at the intersec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Methylpropyl pyrimidin-2-ylcarbamate

The compound 2-Methylpropyl pyrimidin-2-ylcarbamate represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: the pyrimidine core and a carbamate functional group. While specific literature on this exact molecule is not yet established, its structural components provide a fertile ground for hypothesis-driven investigation into its potential in vitro mechanism of action. The pyrimidine ring is a cornerstone of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The carbamate moiety, on the other hand, is a well-known pharmacophore, famously present in cholinesterase inhibitors and also explored for anticancer applications.[4][5]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for systematically characterizing the in vitro bioactivity of 2-Methylpropyl pyrimidin-2-ylcarbamate. We will proceed from broad, high-level screening to more granular, mechanism-specific assays, grounded in the established pharmacology of its constituent parts. The experimental workflows are designed to be self-validating, providing a logical and robust path to understanding the compound's cellular effects.

Section 1: Initial Hypothesis Formulation and Broad-Spectrum Screening

Given the novelty of 2-Methylpropyl pyrimidin-2-ylcarbamate, our initial efforts should be directed at identifying its primary biological effect. The pyrimidine and carbamate moieties suggest several plausible avenues of investigation. Pyrimidine derivatives have shown promise as anticancer agents by targeting key cellular processes like cell proliferation and survival.[6][7] Carbamates have also been investigated for their antiproliferative effects.[8] Therefore, a primary hypothesis is that 2-Methylpropyl pyrimidin-2-ylcarbamate possesses antiproliferative activity against cancer cell lines.

High-Throughput Cell Viability Screening

The first step is to assess the compound's general cytotoxicity across a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia). This will establish its potency and selectivity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[6]

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Methylpropyl pyrimidin-2-ylcarbamate (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Summarizing Cytotoxicity Data

Cancer Cell LineTissue of OriginIC50 (µM) of 2-Methylpropyl pyrimidin-2-ylcarbamate
MCF-7BreastExperimental Value
A549LungExperimental Value
HCT116ColonExperimental Value
JurkatLeukemiaExperimental Value
Normal FibroblastsNormal TissueExperimental Value

Workflow for Initial Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep1 Cell Line Panel Selection assay1 Seed Cells in 96-well Plates prep1->assay1 prep2 Compound Stock Solution assay2 Treat with Compound Dilutions prep2->assay2 assay1->assay2 assay3 Incubate for 48-72h assay2->assay3 assay4 Add MTT Reagent assay3->assay4 assay5 Solubilize Formazan assay4->assay5 assay6 Read Absorbance assay5->assay6 analysis1 Calculate % Viability assay6->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 Values analysis2->analysis3 G cluster_0 Primary Mechanistic Assays cluster_1 Potential Outcomes & Next Steps start Significant Antiproliferative Activity Observed cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis arrest Cell Cycle Arrest Observed cell_cycle->arrest apoptosis_induced Apoptosis Induced apoptosis->apoptosis_induced further_investigation Investigate Upstream Signaling Pathways arrest->further_investigation apoptosis_induced->further_investigation

Caption: Decision tree for investigating the antiproliferative mechanism.

Section 3: Identifying Specific Molecular Targets

With evidence of a specific cellular phenotype (e.g., G2/M arrest or apoptosis), the investigation can now focus on identifying the direct molecular targets of 2-Methylpropyl pyrimidin-2-ylcarbamate.

Kinase Inhibition Profile

Many pyrimidine derivatives are known to be kinase inhibitors. [7][9]A broad kinase screening panel can quickly identify potential kinase targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: These assays typically measure the phosphorylation of a substrate by a kinase in the presence of the test compound. The amount of phosphorylation is quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence.

  • Execution: Submit 2-Methylpropyl pyrimidin-2-ylcarbamate to a commercial kinase screening service (e.g., at a fixed concentration of 10 µM against a panel of hundreds of kinases).

  • Follow-up: For any "hits" (kinases with significant inhibition), perform dose-response assays to determine the IC50 for each specific kinase.

Potential Signaling Pathway Affected by a Kinase Inhibitor

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A (e.g., EGFR) receptor->kinase1 kinase2 Kinase B kinase1->kinase2 inhibition Inhibition transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression compound 2-Methylpropyl pyrimidin-2-ylcarbamate compound->kinase1

Sources

Foundational

An In-Depth Technical Guide to 2-Methylpropyl Pyrimidin-2-ylcarbamate: Molecular Weight, Exact Mass, and Synthetic Utility

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern medicinal chemistry, pyrimidine derivatives ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds for designing kinase inhibitors, purine analogs, and CNS-active therapeutics. 2-Methylpropyl pyrimidin-2-ylcarbamate (also known as isobutyl pyrimidin-2-ylcarbamate, CAS: 824933-16-6)[1] is a highly versatile building block. This whitepaper provides a rigorous physicochemical profile of this compound—focusing on the critical distinction between its average molecular weight and monoisotopic exact mass—and details field-proven protocols for its synthesis and analytical validation via High-Resolution Mass Spectrometry (HRMS).

Part 1: Physicochemical Profiling & Mass Calculations

For drug development professionals, distinguishing between average molecular weight (MW) and exact mass is non-negotiable.

  • Average Molecular Weight is calculated using the abundance-weighted average of isotopic masses and is essential for stoichiometric calculations during bulk synthesis.

  • Exact Mass (Monoisotopic Mass) is calculated using the mass of the most abundant isotope of each element (e.g., 12C , 1H , 14N , 16O ). This value is critical for HRMS, where mass accuracy within 5 parts-per-million (ppm) is required to confirm elemental composition and rule out isobaric impurities.

Quantitative Data Summary

The following table summarizes the core mass properties of 2-Methylpropyl pyrimidin-2-ylcarbamate based on its molecular formula ( C9​H13​N3​O2​ ).

PropertyValueComputational Causality / Significance
Chemical Formula C9​H13​N3​O2​ Core pyrimidine ring + carbamate linker + isobutyl group.
CAS Registry Number 824933-16-6Unique identifier for procurement and database indexing[1].
Average Molecular Weight 195.22 g/mol Used for calculating molar equivalents in synthetic scaling.
Exact Mass (Monoisotopic) 195.1008 DaCalculated via: (9×12.0000)+(13×1.0078)+(3×14.0031)+(2×15.9949) .
Expected [M+H]+ Ion 196.1086 m/z The primary target mass for positive-ion mode Electrospray Ionization (ESI+).

Part 2: Synthetic Methodology & Reaction Workflows

Pyrimidin-2-ylcarbamates are frequently utilized as protected intermediates or active pharmacophores in the synthesis of complex therapeutic agents, such as Casein Kinase 1 δ / ϵ inhibitors[2] and bioactive purine derivatives[3]. The synthesis relies on the nucleophilic acyl substitution of 2-aminopyrimidine.

Step-by-Step Protocol: Synthesis of 2-Methylpropyl pyrimidin-2-ylcarbamate

Scientific Causality: The reaction requires a non-nucleophilic base (e.g., Pyridine or DIPEA) to scavenge the HCl byproduct. If HCl is not neutralized, the weakly basic pyrimidine nitrogen ( pKa​≈1.3 ) will protonate, deactivating the exocyclic amine and stalling the nucleophilic attack on the chloroformate[4].

  • Preparation: Dissolve 1.0 equivalent of 2-aminopyrimidine in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture from hydrolyzing the highly reactive chloroformate reagent.

  • Base Addition: Add 1.5 equivalents of anhydrous pyridine. Cool the reaction vessel to 0°C using an ice bath to control the exothermic nature of the subsequent addition.

  • Reagent Addition: Dropwise, add 1.1 equivalents of isobutyl chloroformate (2-methylpropyl carbonochloridate). The slow addition prevents thermal runaway and minimizes the formation of bis-acylated byproducts.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Self-Validation: Monitor via TLC (50% EtOAc/Hexanes); the disappearance of the polar 2-aminopyrimidine spot indicates completion.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure 2-Methylpropyl pyrimidin-2-ylcarbamate.

SynthWorkflow A 2-Aminopyrimidine (Starting Material) C Base (Pyridine) Solvent (DCM), 0°C to RT A->C B Isobutyl Chloroformate (Reagent) B->C D Crude 2-Methylpropyl pyrimidin-2-ylcarbamate C->D Nucleophilic Acyl Substitution E Aqueous Workup (NaHCO3 Quench & Extraction) D->E F Silica Gel Chromatography (Purification) E->F Removal of salts & unreacted base G Pure Compound (CAS: 824933-16-6) F->G >95% Purity Confirmed

Figure 1: Synthetic workflow for 2-Methylpropyl pyrimidin-2-ylcarbamate highlighting key causal steps.

Part 3: Analytical Validation & Mass Spectrometry Protocol

To definitively confirm the identity of the synthesized compound, LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) must be employed.

Step-by-Step Protocol: LC-HRMS Validation

Scientific Causality: Electrospray Ionization in positive mode (ESI+) is selected because the pyrimidine ring contains basic nitrogen atoms that readily accept protons in an acidic mobile phase. A C18 reverse-phase column is utilized because the isobutyl group provides sufficient hydrophobicity for retention, ensuring the compound separates cleanly from any polar degradation products before entering the mass analyzer.

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (provides the protons necessary for ESI+).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization (ESI+): Introduce the eluent into the mass spectrometer. The acidic environment ensures the formation of the [M+H]+ pseudomolecular ion.

  • Mass Analysis: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer configured for a mass range of 100–500 m/z .

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 196.1086. Self-Validation: The observed mass must fall within ±5 ppm of the theoretical exact mass (196.1086 Da) to confirm the C9​H13​N3​O2​ elemental composition.

LCMS_Workflow S1 Sample Preparation (1 µg/mL in MeOH/H2O) S2 UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 Electrospray Ionization (ESI+ Mode, 0.1% Formic Acid) S2->S3 S4 High-Resolution MS (TOF or Orbitrap Analyzer) S3->S4 S5 Data Processing (Extracted Ion Chromatogram) S4->S5 S6 Mass Confirmation (m/z 196.1086 [M+H]+) S5->S6

Figure 2: LC-HRMS analytical validation workflow for exact mass confirmation.

References

  • BLD Pharm. "264600-81-9 | tert-Butyl pyrimidin-2-ylcarbamate | BLD Pharm (Contains CAS 824933-16-6 data)". bldpharm.com.
  • EvitaChem. "Buy 9H-Purine-6-thiol, 2-amino-9-isobutyl- (EVT-15353833) | 24397-96-4". evitachem.com.
  • ACS Publications. "Casein Kinase 1δ/ε Inhibitor PF-5006739 Attenuates Opioid Drug-Seeking Behavior". acs.org.
  • National Institutes of Health (PMC). "2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation". nih.gov.

Sources

Exploratory

preliminary toxicity screening of 2-Methylpropyl pyrimidin-2-ylcarbamate

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 2-Methylpropyl pyrimidin-2-ylcarbamate Abstract This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicological screen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 2-Methylpropyl pyrimidin-2-ylcarbamate

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicological screening of the novel chemical entity, 2-Methylpropyl pyrimidin-2-ylcarbamate. As a compound featuring both a carbamate functional group and a pyrimidine core, it possesses a structural profile that warrants a thorough investigation of its potential biological activities and toxicological liabilities. This document is intended for researchers, toxicologists, and drug development professionals, providing a scientifically grounded framework that progresses from rapid in silico predictions to foundational in vitro assays for cytotoxicity and genotoxicity. By integrating computational modeling with established cell-based assays, this guide provides the rationale and detailed protocols necessary to build a robust preliminary safety profile, enabling informed decision-making in the early stages of chemical development.

Introduction and Scientific Rationale

2-Methylpropyl pyrimidin-2-ylcarbamate is a molecule of interest due to its hybrid structure. The carbamate moiety is well-known in pharmacology and toxicology, most notably for its role as an acetylcholinesterase inhibitor in pesticides and some therapeutic agents.[1][2] This mechanism involves the reversible carbamylation of the acetylcholinesterase enzyme, leading to an accumulation of acetylcholine and a characteristic cholinergic toxidrome in cases of overexposure.[1][2][3][4] The pyrimidine ring is a fundamental heterocyclic scaffold found in nucleic acids and a vast array of pharmacologically active compounds, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

The combination of these two moieties in a single molecule necessitates a systematic toxicological evaluation. The primary objective of a preliminary screening is not to conduct an exhaustive risk assessment, but rather to identify potential hazards early in the development process. This "fail early, fail cheap" approach conserves resources by deprioritizing compounds with unfavorable toxicity profiles long before they reach more complex and costly in vivo studies.[8][9]

This guide proposes a tiered screening cascade, a widely accepted strategy that balances throughput with informational depth.[10] The workflow begins with in silico computational predictions, proceeds to general in vitro cytotoxicity assays to establish effective concentration ranges, and culminates in specific in vitro genotoxicity assays to assess mutagenic and clastogenic potential.

A Tiered Strategy for Preliminary Toxicity Assessment

A logical, stepwise approach ensures that each experimental stage informs the next. This tiered strategy maximizes efficiency and data relevance.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: In Vitro Genotoxicity cluster_3 Data Synthesis & Decision Making in_silico ADMET & Toxicity Prediction (Structure-Based) cytotoxicity General Cytotoxicity Assays (MTT & LDH) in_silico->cytotoxicity Inform Dose Selection genotoxicity Genotoxicity Assessment (Ames & Micronucleus) cytotoxicity->genotoxicity Define Non-Cytotoxic Concentrations synthesis Construct Preliminary Toxicity Profile genotoxicity->synthesis Assess Hazard Potential

Caption: Tiered workflow for preliminary toxicity screening.

Tier 1: In Silico ADMET & Toxicity Prediction

Before any resource-intensive laboratory work is initiated, computational (in silico) methods provide a rapid, cost-effective first pass to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile based solely on its chemical structure.[9][11] These models are trained on large datasets of known chemicals and can flag potential liabilities.

The primary causality for this step is risk mitigation. Identifying a high probability of mutagenicity or poor metabolic stability at this stage allows for early termination or chemical modification of the candidate, saving significant time and resources.[12]

Key Parameters for Evaluation:

Parameter CategorySpecific EndpointsRationale
Physicochemical Properties Molecular Weight, LogP, SolubilityGoverns absorption and distribution; fundamental to drug-likeness.
Absorption & Distribution Caco-2 Permeability, P-gp SubstratePredicts oral bioavailability and potential for drug-drug interactions.
Metabolism CYP450 Substrate/InhibitorIdentifies potential metabolic pathways and drug interaction risks.
Toxicity Endpoints Ames Mutagenicity, CarcinogenicityFlags potential for genetic damage and long-term toxicity.[13]
hERG InhibitionAssesses risk for cardiotoxicity.
Skin SensitizationPredicts potential for allergic contact dermatitis.

Methodology: Utilize validated computational platforms such as ADMET-AI, pkCSM, or commercial software like ADMET Predictor™ to generate a comprehensive profile for 2-Methylpropyl pyrimidin-2-ylcarbamate.[11][12][13][14]

Tier 2: In Vitro General Cytotoxicity Assessment

The purpose of this tier is to determine the concentrations at which the test compound induces cell death. This data is essential for two reasons: it establishes a baseline of the compound's potency in causing acute toxicity at the cellular level, and it informs the dose selection for subsequent, more complex assays (like genotoxicity), which must be conducted at non-cytotoxic or minimally cytotoxic concentrations.

Two complementary assays are recommended to differentiate between mechanisms of cell death.

G cluster_mtt MTT Assay cluster_ldh LDH Assay start Prepare Cell Culture (e.g., HepG2, CHO-K1) dosing Dose with 2-Methylpropyl pyrimidin-2-ylcarbamate (Broad Concentration Range) start->dosing incubation Incubate for 24-48 hours dosing->incubation mtt_add Add MTT Reagent incubation->mtt_add ldh_sample Collect Supernatant incubation->ldh_sample mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance (~570 nm) mtt_solubilize->mtt_read mtt_result Result: Metabolic Activity (Viability) mtt_read->mtt_result ldh_add Add LDH Reaction Mix ldh_sample->ldh_add ldh_read Read Absorbance (~490 nm) ldh_add->ldh_read ldh_result Result: Membrane Damage (Cytotoxicity) ldh_read->ldh_result

Caption: Workflow for parallel cytotoxicity assessment.

Protocol: MTT Assay for Metabolic Viability

This assay measures the activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability.[15]

  • Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HepG2 for liver toxicity context) at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Dosing: Prepare a serial dilution of 2-Methylpropyl pyrimidin-2-ylcarbamate (e.g., from 0.1 µM to 1000 µM). Replace the cell media with media containing the test compound concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance on a plate reader at approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol: LDH Release Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[15][16][17]

  • Cell Plating & Dosing: Follow steps 1-3 from the MTT protocol in a parallel plate.

  • Controls: In addition to vehicle controls, include a "Maximum LDH Release" control by adding a lysis buffer (e.g., Triton X-100) to a set of untreated wells 30 minutes before the end of incubation.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reaction: Add the LDH reaction mix (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.[16]

  • Incubation & Data Acquisition: Incubate at room temperature, protected from light, for 20-30 minutes. Measure the absorbance at approximately 490 nm.

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, which is a key mechanism underlying carcinogenesis.[18] A standard preliminary battery includes a test for gene mutations and a test for chromosomal damage.[19][20]

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used assay to evaluate the mutagenicity of a chemical by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[21][22][23] A positive test indicates the chemical can cause point mutations.

  • Strain Selection: Utilize a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA) to detect various types of point mutations.[21]

  • Metabolic Activation: Conduct the assay both with and without the addition of a rat liver homogenate fraction (S9 mix).[22] This is a critical step, as many compounds only become mutagenic after being metabolized by liver enzymes.[21]

  • Exposure (Plate Incorporation Method):

    • To a tube of molten top agar (~45°C), add the bacterial culture, the test compound at a selected concentration, and either S9 mix or a buffer.

    • Pour this mixture onto a minimal glucose agar plate.[24]

  • Controls: Include a vehicle control (e.g., DMSO) and a known positive control for each strain, both with and without S9 mix (e.g., sodium azide for TA100/TA1535, 2-nitrofluorene for TA98).

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring & Interpretation: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Protocol: In Vitro Micronucleus Test

This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss/gain).[20][25] The formation of micronuclei—small, extra-nuclear bodies containing chromosome fragments or whole chromosomes—is the primary endpoint.[26]

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).

  • Compound Exposure: Treat cells with at least three concentrations of the test compound, selected based on the prior cytotoxicity data (the highest concentration should induce ~50% cytotoxicity). Perform the assay with and without S9 metabolic activation.

  • Cytokinesis Block: Add Cytochalasin-B to the culture. This inhibits cytokinesis (the final step of cell division), allowing cells that have completed nuclear division to be identified as large, binucleated cells. This ensures that only cells that have divided once in the presence of the test compound are scored.

  • Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive result.

G start Genotoxicity Testing Indicated ames Ames Test (Point Mutations) start->ames micronucleus Micronucleus Test (Chromosome Damage) start->micronucleus ames_pos Positive Ames Result? ames->ames_pos mn_pos Positive Micronucleus Result? micronucleus->mn_pos ames_pos->mn_pos No high_risk High Genotoxic Risk: Deprioritize or Redesign ames_pos->high_risk Yes mn_pos->high_risk Yes low_risk Low Genotoxic Risk: Proceed with Caution mn_pos->low_risk No

Sources

Foundational

The Pharmacokinetic Profile of Pyrimidin-2-ylcarbamate Derivatives: An In-Depth Technical Guide

Abstract The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, integral to a vast array of therapeutic agents due to its versatile biological activity and synthetic accessibility.[1][2][3] When function...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, integral to a vast array of therapeutic agents due to its versatile biological activity and synthetic accessibility.[1][2][3] When functionalized as a pyrimidin-2-ylcarbamate, this privileged structure presents a unique set of pharmacokinetic challenges and opportunities that are critical for drug development professionals to understand. This guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) characteristics of pyrimidin-2-ylcarbamate derivatives. We will explore the key metabolic pathways, the influence of structural modifications on pharmacokinetic parameters, potential drug transporter interactions, and provide detailed, field-proven protocols for the in vitro characterization of these compounds. This document is intended to serve as a vital resource for researchers and scientists dedicated to advancing pyrimidine-based therapeutics from discovery to clinical application.

Introduction: The Significance of the Pyrimidin-2-ylcarbamate Scaffold

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to a wide range of approved drugs with applications in oncology, infectious diseases, and neurology.[1][4][5] The introduction of a carbamate linkage at the 2-position of the pyrimidine ring creates the pyrimidin-2-ylcarbamate moiety, a chemical entity that offers a unique combination of structural rigidity and hydrogen bonding capabilities. This functional group can be pivotal in establishing high-affinity interactions with biological targets.

However, the journey of a drug from administration to its site of action is a complex process governed by its pharmacokinetic properties.[5] Understanding the ADME profile of pyrimidin-2-ylcarbamate derivatives is not merely a regulatory hurdle but a fundamental aspect of rational drug design.[6] Early and thorough characterization of a compound's metabolic stability, permeability, and potential for drug-drug interactions can significantly de-risk a drug development program and accelerate the identification of a viable clinical candidate.[5]

This guide is structured to provide a deep dive into the core pharmacokinetic considerations for this important class of molecules. We will begin by dissecting the ADME paradigm as it applies to pyrimidin-2-ylcarbamates, followed by a detailed examination of their metabolic fate, and conclude with actionable experimental protocols for their in vitro evaluation.

The ADME Profile of Pyrimidin-2-ylcarbamate Derivatives

The overall pharmacokinetic profile of a pyrimidin-2-ylcarbamate derivative is a composite of four interrelated processes: Absorption, Distribution, Metabolism, and Excretion. A comprehensive understanding of each is essential for optimizing drug-like properties.

Absorption

For orally administered drugs, absorption is the process by which the compound moves from the gastrointestinal (GI) tract into the bloodstream. Key factors influencing the absorption of pyrimidin-2-ylcarbamate derivatives include their aqueous solubility and membrane permeability. The Biopharmaceutics Classification System (BCS) is a useful framework for categorizing drugs based on these properties. Many heterocyclic compounds, including pyrimidine derivatives, tend to have high permeability but can suffer from low solubility.[7]

The carbamate moiety, being a relatively polar functional group, can influence a molecule's overall physicochemical properties. Strategic modification of the substituents on the pyrimidine ring and the alcohol portion of the carbamate can be employed to modulate lipophilicity (LogP/LogD) and solubility to achieve an optimal balance for oral absorption.

Distribution

Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of distribution is influenced by several factors, including:

  • Plasma Protein Binding (PPB): Drugs can reversibly bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[7] It is the unbound, or free, fraction of the drug that is pharmacologically active and available for metabolism and excretion.[7] Pyrimidine derivatives can exhibit a wide range of plasma protein binding, and high binding (>97%) can limit the free drug concentration and narrow the therapeutic index.[8]

  • Tissue Penetration: The ability of a drug to penetrate tissues and reach its target site is crucial for its efficacy. This is influenced by the drug's lipophilicity, size, and its interaction with drug transporters.

Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism. For pyrimidin-2-ylcarbamate derivatives, two key metabolic pathways must be considered: metabolism of the pyrimidine ring and hydrolysis of the carbamate linkage.

The pyrimidine ring itself can undergo catabolism. The general pathway involves reduction of the ring, followed by hydrolytic ring opening to form N-carbamoyl-β-alanine, which is further broken down to β-alanine, CO2, and ammonia.[2][9] The initial and rate-limiting step in this pathway is often catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[10]

The carbamate bond in pyrimidin-2-ylcarbamate derivatives is susceptible to enzymatic hydrolysis by esterases, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues.[11][12][13] This hydrolysis cleaves the carbamate, releasing 2-aminopyrimidine and the corresponding alcohol.

The metabolic stability of the carbamate moiety is highly dependent on its chemical structure. A general trend for the metabolic lability of carbamates has been established, with aryl-O-CO-NH-Alkyl carbamates being among the more susceptible to hydrolysis.[9] Given that the pyrimidine ring is heteroaromatic, pyrimidin-2-ylcarbamates fall into a category that warrants careful evaluation of their hydrolytic stability. The electronic properties of the pyrimidine ring and the nature of the substituents on both the pyrimidine and the carbamate nitrogen can significantly influence the rate of hydrolysis.[4][14]

Diagram: Key Metabolic Pathways for Pyrimidin-2-ylcarbamate Derivatives

Metabolic Pathways cluster_0 Primary Compound cluster_1 Metabolic Reactions cluster_2 Primary Metabolites Parent_Compound Pyrimidin-2-ylcarbamate Derivative Hydrolysis Carbamate Hydrolysis (Esterases) Parent_Compound->Hydrolysis Catabolism Pyrimidine Ring Catabolism (e.g., DPD) Parent_Compound->Catabolism Metabolite_1 2-Aminopyrimidine Derivative Hydrolysis->Metabolite_1 Metabolite_2 Corresponding Alcohol Hydrolysis->Metabolite_2 Metabolite_3 β-Alanine, CO₂, NH₃ Catabolism->Metabolite_3

Caption: Major metabolic routes for pyrimidin-2-ylcarbamate derivatives.

Excretion

Once metabolized, the more water-soluble metabolites are excreted from the body, primarily through the kidneys into the urine, or via the liver into the bile and subsequently the feces. The route and rate of excretion depend on the physicochemical properties of the metabolites.

The Role of Drug Transporters

Drug transporters are membrane proteins that facilitate the movement of drugs across biological membranes and play a crucial role in ADME.[15] They can be broadly categorized into uptake transporters (e.g., Organic Anion Transporting Polypeptides or OATPs) and efflux transporters (e.g., P-glycoprotein or P-gp).[3][15]

The interaction of pyrimidine derivatives with drug transporters is an active area of research. For instance, some drugs containing a 2,4-diaminopyrimidine moiety have been shown to be substrates for thiamine transporters (THTR-1 and THTR-2).[16] Additionally, the pyrimidine-containing kinase inhibitor imatinib has been identified as a substrate for the efflux transporter P-gp, and overexpression of P-gp can lead to drug resistance.[17][18] Therefore, it is crucial to assess whether pyrimidin-2-ylcarbamate derivatives are substrates or inhibitors of key drug transporters early in development to predict potential drug-drug interactions and understand their disposition.

Structure-Pharmacokinetic Relationships (SPKR)

A key aspect of modern drug design is the optimization of pharmacokinetic properties through targeted structural modifications. For pyrimidin-2-ylcarbamate derivatives, several structural features can be rationally modified to improve their ADME profile.

  • Substitution on the Pyrimidine Ring: The addition of small, electron-donating groups to the pyrimidine ring can sometimes increase hydrolytic stability without compromising pharmacological activity.[14] Conversely, introducing polar groups can enhance solubility.

  • Modification of the Carbamate Moiety: The nature of the alcohol portion of the carbamate can significantly impact stability and lipophilicity. For example, replacing a basic amine-containing group with a neutral moiety has been shown to improve oral bioavailability in a series of pyrimidine-based inhibitors.[19]

  • Introduction of "Metabolic Soft Spots": In some cases, intentionally designing in a site for predictable and controlled metabolism can be a valid strategy to ensure rapid clearance and avoid the formation of reactive metabolites.

The following table provides illustrative examples of how structural modifications in pyrimidine-based compounds can impact their pharmacokinetic parameters.

Compound ID Core Structure Key Structural Modification Oral Bioavailability (F%) t½ (h) Clearance (L/h/kg) Reference
Compound A 2,4-disubstituted pyrimidineIntroduction of a solubilizing group40.7%26.21.5[20]
Compound B Pyrimidine-based SIK inhibitorHybridization with Dasatinib scaffoldImproved metabolic stability>2Lowered[1]
Compound C Pyridine-based Factor XIa inhibitorReplacement of basic P1 group with neutral tetrazoleSignificantly improved--[19]
Compound D Pyrimidine-based Factor XIa inhibitorReplacement of pyridine with pyrimidine scaffoldMaintained--[19]

Experimental Protocols for In Vitro Pharmacokinetic Profiling

A tiered approach to in vitro ADME testing is essential for efficient drug discovery. Early-stage screening assays provide rapid, high-throughput data to guide initial structure-activity relationship studies, while more detailed, lower-throughput assays are employed during lead optimization.

Diagram: Tiered In Vitro ADME/PK Workflow

ADME_Workflow cluster_tier1 Tier 1: Early Screening (Hit-to-Lead) cluster_tier2 Tier 2: Lead Optimization cluster_tier3 Tier 3: Pre-clinical Candidate Selection T1_Sol Aqueous Solubility (Kinetic) T2_MetStab Hepatocyte Stability (Phase I & II) T1_Sol->T2_MetStab T1_LogD LogD @ pH 7.4 T1_LogD->T2_MetStab T1_MetStab Microsomal Stability (t½, CLint) T1_MetStab->T2_MetStab T1_Perm Permeability (PAMPA) T1_Perm->T2_MetStab T3_MetID Metabolite Identification T2_MetStab->T3_MetID T2_CYP_Inhib CYP450 Inhibition (IC₅₀) T2_CYP_Inhib->T3_MetID T2_PPB Plasma Protein Binding (% bound) T2_PPB->T3_MetID T2_Transporter Transporter Screening (P-gp, BCRP) T2_Transporter->T3_MetID T3_CYP_Ind CYP450 Induction T3_DDI Reaction Phenotyping (CYP contribution) T3_Transporter_Kinetics Transporter Kinetics (Km, Vmax)

Caption: A structured workflow for in vitro ADME/PK characterization.

Protocol: Microsomal Stability Assay

This assay is a cornerstone for assessing Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.[14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a pyrimidin-2-ylcarbamate derivative in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 100 mM Potassium phosphate buffer, pH 7.4

  • Ice-cold acetonitrile or methanol with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents: Thaw liver microsomes on ice. Prepare working solutions of the test compound in the phosphate buffer.

  • Pre-incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer. Add the test compound to initiate the reaction (final concentration typically 1-10 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and immediately add it to a separate plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[14]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the rate constant of elimination (k). The in vitro half-life is calculated as t½ = 0.693/k. Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Protocol: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as drug transporters.

Objective: To determine the metabolic stability of a pyrimidin-2-ylcarbamate derivative in a more physiologically relevant in vitro system.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • 96-well plates (collagen-coated recommended)

  • Humidified incubator with 5% CO₂ at 37°C

  • Ice-cold acetonitrile or methanol with an internal standard

  • LC-MS/MS system

Procedure:

  • Thaw and Prepare Hepatocytes: Rapidly thaw the cryopreserved hepatocytes according to the supplier's protocol. Resuspend the cells in the incubation medium to the desired cell density (e.g., 1 x 10⁶ cells/mL).

  • Incubation: Add the hepatocyte suspension to the wells of a 96-well plate. Add the test compound to achieve the final desired concentration.

  • Time-point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the hepatocyte suspension and quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis: Process and analyze the samples as described in the microsomal stability assay.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance as described previously.

Conclusion and Future Perspectives

The pyrimidin-2-ylcarbamate scaffold represents a valuable chemotype in the ongoing quest for novel therapeutics. A thorough and early understanding of the pharmacokinetic properties of derivatives based on this scaffold is paramount for successful drug development. This guide has provided a framework for this understanding, covering the fundamental ADME principles, key metabolic pathways including pyrimidine ring catabolism and carbamate hydrolysis, the emerging role of drug transporters, and practical, detailed protocols for in vitro assessment.

The interplay between the pyrimidine core and the carbamate linker presents a unique set of challenges and opportunities for medicinal chemists. The susceptibility of the carbamate to enzymatic hydrolysis can be either a liability leading to rapid clearance or a strategic advantage in the design of prodrugs that are activated at the target site. The future of drug design with this scaffold will undoubtedly involve a more integrated approach, combining in silico predictive models with high-throughput in vitro screening to rapidly identify compounds with optimized potency, selectivity, and pharmacokinetic profiles. As our understanding of the human metabolome and transportome continues to grow, so too will our ability to rationally design the next generation of pyrimidin-2-ylcarbamate-based medicines with improved efficacy and safety.

References

  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC.
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Pyrimidine metabolism. Wikipedia.
  • Orally bioavailable pyridine and pyrimidine-based Factor XIa inhibitors: Discovery of the methyl N-phenyl carbam
  • Structure Activity Relationship for Environmental Processes 1: Hydrolysis of Esters and Carbamates.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Compilation of 222 drugs' plasma protein binding data and guidance for study designs.
  • Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. PubMed.
  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Plasma protein binding. Wikipedia.
  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
  • Carbam
  • Discovery of carbamate degrading enzymes by functional metagenomics. PMC.
  • Nucleoside Transport Inhibitors: Structure−Activity Relationships for Pyrimido[5,4-d]pyrimidine Derivatives That Potentiate Pemetrexed Cytotoxicity in the Presence of α 1 -Acid Glycoprotein.
  • Nucleoside Transport Inhibitors: Structure−Activity Relationships for Pyrimido[5,4- d ]pyrimidine Derivatives That Potentiate Pemetrexed Cytotoxicity in the Presence of α 1 -Acid Glycoprotein.
  • Metabolism of pyrimidine analogues and their nucleosides. PubMed.
  • Effects of Structural Variations on the Rates of Enzymatic and Nonenzymatic Hydrolysis of Carbonate and Carbam
  • Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. PubMed.
  • Structure—activity relationships for insecticidal carbam
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
  • Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents. PMC.
  • Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C.
  • P-glycoprotein-mediated drug efflux is a resistance mechanism of chronic myelogenous leukemia cells to treatment with imatinib mesyl
  • Overview of P-glycoprotein inhibitors: a r
  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. IntechOpen.
  • hydrolysis reactions mediated by the different esterases as determined...
  • Prevalence of OATP1B‐Mediated Drug–Drug Interactions in an Academic Medical Center. Wiley Online Library.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • Pyrimidine metabolism. Wikipedia.
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  • 2.Antimetabolites. University of Minnesota.
  • Potentially reactive cyclic carbamate metabolite of the antiepileptic drug felbamate produced by human liver tissue in vitro. PubMed.
  • Esterases. Taylor & Francis Online.
  • Intracellular metabolism of pyrimidine anticancer drugs. Pyrimidine...
  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PMC.
  • Influence of Drug Formulation on OATP1B-Medi
  • Regulation of Organic Anion Transporting Polypeptides (OATP)
  • Is The Protein-Mediated Uptake Of Drugs By OATPs A Real Phenomenon Or An Artifact?. ASPET Journals.
  • Pharmacokinetic Boosting of Kinase Inhibitors. PMC.
  • Drug Metabolism: Pharmacoinform
  • Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. PMC.
  • Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia P
  • Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. MDPI.
  • Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. PMC.
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Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Methylpropyl Pyrimidin-2-ylcarbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] Consequently, the functionalization of the pyrimidine ring is of paramount importance in drug discovery and development. 2-Aminopyrimidine, a common starting material, offers a versatile handle for derivatization. However, the reactivity of the amino group often necessitates protection to achieve selective transformations at other positions of the heterocyclic core.[3]

This document provides a detailed guide to the synthesis and application of 2-Methylpropyl pyrimidin-2-ylcarbamate (also known as isobutyl N-(pyrimidin-2-yl)carbamate), a reagent that, while not extensively documented in the literature under its specific name, belongs to the well-established class of N-acyl-2-aminopyrimidines. The principles and protocols outlined herein are based on the established chemistry of analogous pyrimidine carbamates and serve as a comprehensive guide for its utilization as a key intermediate and protecting group in organic synthesis.

Carbamates are excellent protecting groups for amines because they temper the nucleophilicity and basicity of the amino group through the electron-withdrawing effect of the carbonyl moiety.[4][5] The choice of the carbamate's alkyl or aryl group allows for tuning of its stability and deprotection conditions, enabling orthogonal synthetic strategies.[3] The isobutyl group in 2-methylpropyl pyrimidin-2-ylcarbamate offers a balance of stability and reactivity, making it a potentially valuable tool for synthetic chemists.

I. Synthesis of 2-Methylpropyl Pyrimidin-2-ylcarbamate

The synthesis of 2-methylpropyl pyrimidin-2-ylcarbamate can be readily achieved through the acylation of 2-aminopyrimidine with isobutyl chloroformate. This reaction is a standard procedure for the formation of carbamates from amines.[6][7]

Protocol 1: Synthesis of 2-Methylpropyl pyrimidin-2-ylcarbamate

This protocol details the N-acylation of 2-aminopyrimidine using isobutyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles (mmol)
2-AminopyrimidineC₄H₅N₃95.101.0 g10.5
Isobutyl chloroformateC₅H₉ClO₂136.581.58 g (1.49 mL)11.6
Triethylamine (TEA)C₆H₁₅N101.191.28 g (1.76 mL)12.6
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-aminopyrimidine (1.0 g, 10.5 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Slowly add triethylamine (1.76 mL, 12.6 mmol) to the stirred suspension.

  • In a separate, dry dropping funnel, add isobutyl chloroformate (1.49 mL, 11.6 mmol).

  • Add the isobutyl chloroformate dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-18 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 2-methylpropyl pyrimidin-2-ylcarbamate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Isobutyl chloroformate is sensitive to moisture and will hydrolyze. Therefore, the use of dry solvents and glassware under an inert atmosphere is crucial.

  • Low Temperature: The reaction is initially performed at 0 °C to control the exothermicity of the acylation reaction and to minimize potential side reactions.

  • Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Work-up: The aqueous work-up is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials or byproducts.

II. Applications in Organic Synthesis

2-Methylpropyl pyrimidin-2-ylcarbamate can be envisioned as a versatile reagent in a variety of synthetic transformations. Its primary applications lie in its use as a protecting group for the 2-amino functionality and as a precursor for the synthesis of N-substituted 2-aminopyrimidines.

A. 2-Methylpropyl pyrimidin-2-ylcarbamate as a Protecting Group

The carbamate functionality effectively masks the nucleophilicity of the 2-amino group, allowing for selective reactions at other positions of the pyrimidine ring, such as nucleophilic aromatic substitution (SNAᵣ) at the C4 and C6 positions if they bear suitable leaving groups.[8]

protecting_group_strategy Start 2-Aminopyrimidine Derivative Protected 2-Methylpropyl pyrimidin-2-ylcarbamate Derivative Start->Protected Protection (Protocol 1) Reacted Functionalized Pyrimidine Protected->Reacted Selective Reaction (e.g., SNAr) Deprotected Functionalized 2-Aminopyrimidine Reacted->Deprotected Deprotection (Protocol 2)

Caption: Workflow for using 2-methylpropyl pyrimidin-2-ylcarbamate as a protecting group.

Protocol 2: Deprotection of the Isobutyl Carbamate Group

The removal of the isobutyl carbamate can be achieved under various conditions, depending on the stability of the rest of the molecule. Mild acidic or basic conditions, or nucleophilic cleavage, are typically employed.[4][9]

Method A: Acidic Deprotection

  • Dissolve the protected pyrimidine derivative in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.[4]

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product as necessary.

Method B: Basic Deprotection (Hydrolysis)

  • Dissolve the protected pyrimidine derivative in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add a strong base, such as NaOH or KOH.

  • Heat the reaction mixture to reflux and monitor for completion by TLC.

  • Cool the reaction mixture, neutralize with an acid, and extract the product.

  • Dry, concentrate, and purify the product.

Method C: Nucleophilic Deprotection

For substrates sensitive to strong acids or bases, nucleophilic deprotection offers a milder alternative.[9]

  • Dissolve the protected pyrimidine in N,N-dimethylacetamide (DMA).

  • Add 2-mercaptoethanol and a base such as potassium phosphate tribasic.

  • Heat the reaction to around 75 °C and monitor for completion.[9]

  • Cool the reaction, dilute with water, and extract the product.

  • Wash the organic layer, dry, concentrate, and purify.

B. Synthesis of N-Substituted 2-Aminopyrimidines

The carbamate can act as a leaving group in the presence of a suitable nucleophile, or it can be used to activate the pyrimidine ring for further transformations. A more common approach, however, is to use a 2-chloropyrimidine carbamate as a precursor for the synthesis of N-substituted 2-aminopyrimidines via nucleophilic aromatic substitution.[8]

sn_ar_workflow cluster_synthesis Synthesis of Precursor cluster_snar SNAr Reaction cluster_deprotection Final Deprotection 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2-Chloro-4-aminopyrimidine 2-Chloro-4-aminopyrimidine 2,4-Dichloropyrimidine->2-Chloro-4-aminopyrimidine 2-Chloro-4-aminopyrimidine\nCarbamate 2-Chloro-4-aminopyrimidine Carbamate 2-Chloro-4-aminopyrimidine->2-Chloro-4-aminopyrimidine\nCarbamate Acylation with Isobutyl Chloroformate N-Substituted 2-Aminopyrimidine\nCarbamate N-Substituted 2-Aminopyrimidine Carbamate 2-Chloro-4-aminopyrimidine\nCarbamate->N-Substituted 2-Aminopyrimidine\nCarbamate Nucleophilic Attack by R-NH₂ N-Substituted\n2-Aminopyrimidine Derivative N-Substituted 2-Aminopyrimidine Derivative N-Substituted 2-Aminopyrimidine\nCarbamate->N-Substituted\n2-Aminopyrimidine Derivative Deprotection

Sources

Application

protocol for dissolving 2-Methylpropyl pyrimidin-2-ylcarbamate in DMSO

Application Note: Standardized Protocol for the Dissolution of 2-Methylpropyl pyrimidin-2-ylcarbamate in DMSO Introduction & Scientific Rationale 2-Methylpropyl pyrimidin-2-ylcarbamate (also known as Isobutyl pyrimidin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Protocol for the Dissolution of 2-Methylpropyl pyrimidin-2-ylcarbamate in DMSO

Introduction & Scientific Rationale

2-Methylpropyl pyrimidin-2-ylcarbamate (also known as Isobutyl pyrimidin-2-ylcarbamate, CAS: 824933-16-6) is a highly valued heterocyclic intermediate utilized in medicinal chemistry[1][2]. Compounds featuring the pyrimidin-2-ylcarbamate motif are frequently employed in the structural design of advanced therapeutics, serving as critical hinge-binding fragments in the development of phosphoinositide 3-kinase (PI3K) inhibitors[3].

To evaluate such compounds in in vitro pharmacological assays, they must be formulated into stable, highly concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this process due to its polar aprotic nature, high boiling point, and exceptional ability to solvate both polar and non-polar molecular domains[4].

Physicochemical Profiling

Before initiating dissolution, it is critical to understand the physical properties of the solute to calculate accurate molarities.

Table 1: Physicochemical Properties of 2-Methylpropyl pyrimidin-2-ylcarbamate

PropertyValue
Chemical Name 2-Methylpropyl pyrimidin-2-ylcarbamate
Synonyms Isobutyl pyrimidin-2-ylcarbamate
CAS Number 824933-16-6
Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Appearance Crystalline Solid
Primary Solvent Anhydrous DMSO

Mechanistic Insights: Solvation Dynamics (E-E-A-T)

As a Senior Application Scientist, it is imperative to look beyond the basic steps of dissolution and understand the physical chemistry governing the process:

  • Thermodynamics of Solvation: The dissolution of 2-Methylpropyl pyrimidin-2-ylcarbamate in DMSO is driven by strong dipole-dipole interactions and hydrogen bonding. The sulfoxide oxygen of DMSO acts as a potent hydrogen-bond acceptor for the carbamate NH proton, while the pyrimidine nitrogens can interact with the weakly acidic methyl protons of the solvent[4].

  • Biological Assay Constraints: While DMSO is an excellent cytoprotectant and solvent, its final concentration in cell-based assays must be strictly minimized. Concentrations above 0.1% (v/v) can induce metabolic stress, alter lipid content, and reduce cell viability[5]. Therefore, generating a high-concentration stock (e.g., 10 mM to 50 mM) is essential to allow for a >1000-fold dilution in aqueous assay buffers without precipitating the compound.

Reconstitution Calculations

Accurate volume addition is critical for reproducible high-throughput screening. Use the following formula to determine the required volume of DMSO: Volume (µL) =[Mass (mg) / (Concentration (mM) × Molecular Weight (g/mol))] × 10^6

Table 2: DMSO Reconstitution Volumes for Standard Molarities (MW = 195.22 g/mol )

Mass of CompoundVolume for 10 mMVolume for 20 mMVolume for 50 mM
1.0 mg 512.2 µL256.1 µL102.4 µL
5.0 mg 2561.2 µL1280.6 µL512.2 µL
10.0 mg 5122.4 µL2561.2 µL1024.5 µL

Step-by-Step Dissolution Protocol

Self-Validating System: Each step below includes the mechanistic causality to ensure the protocol is self-correcting and robust against common handling errors.

Step 1: Thermal Equilibration

  • Action: Transfer the sealed vial of 2-Methylpropyl pyrimidin-2-ylcarbamate from cold storage to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes atmospheric moisture to rapidly condense on the powder. Because DMSO is highly hygroscopic, introduced water will drastically reduce the solubility limit of the hydrophobic isobutyl group, leading to micro-precipitates.

Step 2: Precision Weighing

  • Action: Weigh the target mass using a calibrated analytical balance (0.01 mg readability). Utilize an anti-static gun on the spatula and weigh boat prior to transfer.

  • Causality: Dry pyrimidine derivatives frequently hold static charge. Neutralizing this charge prevents the powder from repelling off the spatula, ensuring the weighed mass accurately reflects the mass transferred to the vial.

Step 3: Solvent Addition

  • Action: Add the calculated volume (from Table 2) of anhydrous, cell-culture grade DMSO (≥99.9% purity, packaged under Argon).

  • Causality: Standard benchtop DMSO absorbs moisture over time. Using anhydrous DMSO ensures the solvation shell is purely organic, maximizing the dipole-dipole interactions necessary to break the compound's crystalline lattice[4].

Step 4: Homogenization and Sonication

  • Action: Vortex the mixture for 30–60 seconds. If the solution is not completely optically clear, place the vial in a room-temperature ultrasonic water bath for 5 to 10 minutes.

  • Causality: Sonication provides the acoustic cavitation energy required to disrupt persistent crystal aggregates. Maintaining the bath at room temperature prevents thermal degradation of the carbamate linkage, which can be sensitive to excessive heat.

Step 5: Aliquoting and Storage

  • Action: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in amber glass or low-bind polypropylene vials. Purge the headspace of each vial with Argon or Nitrogen gas before sealing. Store immediately at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients (cryoconcentration) and introduce moisture. Single-use aliquots eliminate this risk. Argon displacement prevents oxidative degradation, while amber vials protect the pyrimidine core from UV-mediated photo-degradation.

Workflow Visualization

Workflow N1 1. Thermal Equilibration Warm to Room Temperature N2 2. Precision Weighing Analytical Balance N1->N2 N3 3. Solvent Addition Add Anhydrous DMSO N2->N3 N4 4. Homogenization Sonicate at RT (5-10 min) N3->N4 N5 5. Quality Control Visual Inspection & LC-MS N4->N5 N6 6. Aliquoting & Storage Argon Purge, Store at -80°C N5->N6

Standardized workflow for the preparation and storage of DMSO stock solutions.

Quality Control & Validation

To ensure the integrity of the stock solution before deployment in critical biological assays:

  • Visual Inspection: Prior to use, thaw the aliquot at room temperature and inspect against a dark background. The presence of any turbidity or striations indicates precipitation.

  • Analytical Verification: Periodically validate the stock concentration and purity using LC-MS (Liquid Chromatography-Mass Spectrometry). The expected mass ion [M+H]+ for 2-Methylpropyl pyrimidin-2-ylcarbamate is m/z 196.2.

Sources

Method

Advanced Chromatographic Purification of 2-Methylpropyl Pyrimidin-2-ylcarbamate: Strategies for High-Yield Isolation

Executive Summary 2-Methylpropyl pyrimidin-2-ylcarbamate (also known as isobutyl pyrimidin-2-ylcarbamate, CAS: 824933-16-6) is a highly versatile heterocyclic building block extensively utilized in the synthesis of kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylpropyl pyrimidin-2-ylcarbamate (also known as isobutyl pyrimidin-2-ylcarbamate, CAS: 824933-16-6) is a highly versatile heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, including Aurora kinase and PI3Kγ modulators[1][2]. Because impurities in heterocyclic intermediates can poison downstream transition-metal-catalyzed coupling reactions, achieving >99% purity is non-negotiable. This application note details a robust, two-dimensional purification strategy: a primary normal-phase flash chromatography cleanup followed by high-resolution reversed-phase preparative HPLC (RP-HPLC).

Physicochemical Profiling & Chromatographic Rationale

To design a self-validating purification system, we must first establish the causality between the molecule's structural features and its chromatographic behavior:

  • Lipophilicity vs. Polarity: The molecule features a polar pyrimidine core offset by a lipophilic isobutyl chain. This dual nature allows it to be retained on both normal-phase silica (via hydrogen bonding) and reversed-phase C18 media (via hydrophobic interactions)[3].

  • Acid-Base Chemistry: The pyrimidine nitrogens are weakly basic (pKa ~1.3), while the carbamate NH is weakly acidic. At a neutral pH, the molecule is uncharged. However, the basic nitrogens act as strong hydrogen-bond acceptors, interacting with unendcapped, acidic residual silanols on silica columns.

  • The Causality of Modifier Selection: To suppress these secondary silanol interactions during RP-HPLC, an acidic modifier is mandatory. Lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic Acid (TFA) protonates residual silanols and ion-pairs with the pyrimidine, ensuring sharp, symmetrical peaks and preventing peak tailing—a standard practice for pyrimidine carbamates[2].

Workflow Visualization

Fig 1: Two-step chromatographic purification workflow for 2-Methylpropyl pyrimidin-2-ylcarbamate.

Protocol 1: Normal-Phase Flash Chromatography (Crude Cleanup)

Objective: Remove highly polar unreacted starting materials (e.g., 2-aminopyrimidine) and non-polar byproducts (e.g., isobutanol, degraded chloroformate)[4].

Step-by-Step Methodology:

  • Stationary Phase Preparation: Equilibrate a pre-packed irregular silica gel column (40–63 µm, 60 Å) with 95% Hexane / 5% Ethyl Acetate (EtOAc).

  • Dry Loading (Critical Step): Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add silica gel (1:3 w/w ratio to crude mass) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the "solvent effect" where residual polar reaction solvents cause band broadening and premature elution.

  • Elution: Run the gradient as specified in Table 1. Monitor fractions via TLC (50% EtOAc/Hexane; target Rf​≈0.4 ) or UV detection at 254 nm.

  • Concentration: Pool fractions containing the target mass and concentrate under reduced pressure to yield a semi-pure solid (>85% purity)[3].

Table 1: Flash Chromatography Gradient Conditions

Time (min)Column Volumes (CV)% Hexane (Solvent A)% EtOAc (Solvent B)Mechanistic Rationale
0.0 - 5.00 - 2955Elute non-polar impurities (e.g., isobutanol).
5.0 - 20.02 - 895 → 505 → 50Linear gradient to resolve the target carbamate.
20.0 - 25.08 - 105050Isocratic hold to fully elute the target compound.
25.0 - 30.010 - 120100Column flush to remove highly polar unreacted amines.

Protocol 2: Preparative Reversed-Phase HPLC (High-Purity Isolation)

Objective: Achieve >99% purity by resolving closely eluting structurally related impurities (e.g., regioisomers or des-isobutyl degradation products) utilizing a high-efficiency C18 stationary phase[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the semi-pure intermediate from Protocol 1 in a 1:1 mixture of DMSO and Methanol. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: C18 Preparative Column (e.g., 20 x 50 mm or 21.2 x 250 mm, 5 µm particle size)[1].

  • Mobile Phase:

    • Solvent A: Ultrapure Water + 0.1% v/v TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Execution: Inject the sample and run the gradient method outlined in Table 2 at a flow rate of 20.0 mL/min. Trigger fraction collection via UV absorbance at 254 nm[1].

  • Isolation: Pool the pure fractions, freeze at -80°C, and lyophilize to remove water, acetonitrile, and volatile TFA, yielding the ultra-pure compound as a white solid[2].

Table 2: RP-HPLC Gradient Conditions

Time (min)% Water + 0.1% TFA (A)% Acetonitrile + 0.1% TFA (B)Mechanistic Rationale
0.0955Sample loading and void volume clearance.
0.0 - 10.095 → 05 → 100Primary linear gradient for high-resolution separation[1].
10.0 - 12.00100Washout of highly lipophilic retained species.
12.0 - 14.00 → 95100 → 5Return to initial conditions[1].

System Suitability & Self-Validating Checks

To ensure this protocol operates as a self-validating system, perform an analytical pilot run (using an analytical C18 column, 4.6 x 50 mm) prior to preparative scale-up. The system is validated if it meets the following mathematical thresholds:

  • Tailing Factor ( Tf​ ): Must be ≤1.5 .

    • Formula: Tf​=2fW0.05​​

    • Troubleshooting: If Tf​>1.5 , verify the concentration of TFA in the mobile phase. Insufficient acidic modifier leads to unsuppressed silanol interactions with the pyrimidine ring.

  • Resolution ( Rs​ ): Must be ≥1.5 between the target peak and the closest eluting impurity.

    • Formula: Rs​=1.18×W0.5,1​+W0.5,2​tR2​−tR1​​

    • Troubleshooting: If Rs​<1.5 , decrease the gradient slope (e.g., extend the 5% to 100% B gradient from 10 minutes to 15 minutes) to increase the separation factor ( α ).

  • Recovery Metric: Post-lyophilization recovery should exceed 85%. Lower yields suggest on-column precipitation. If observed, verify sample solubility in the starting mobile phase (95% Water) and reduce injection volume if necessary.

References

  • Title: WO2007087276A1 - Aurora kinase modulators and method of use Source: Google Patents URL: 1

  • Title: Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors Source: MDPI URL: 3

  • Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: ACS Publications URL: 4

  • Title: WO2017079519A1 - Heterocyclic compounds as pi3k-gamma inhibitors Source: Google Patents URL: 2

  • Title: Synthesis of pyrazolo[1,5-a]pyrimidin-7-yl carbamates Source: The Royal Society of Chemistry URL: 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 2-Methylpropyl pyrimidin-2-ylcarbamate

Welcome to the Advanced Intermediates Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in resolving complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Intermediates Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in resolving complex impurity profiles during the crystallization of 2-Methylpropyl pyrimidin-2-ylcarbamate (also known as isobutyl pyrimidin-2-ylcarbamate).

This compound is a highly valuable structural building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including phosphoinositide 3-kinase (PI3K) inhibitors [1] and Aurora kinase modulators [2]. However, the synthesis of pyrimidinyl carbamates is notoriously prone to generating structurally similar impurities that easily co-crystallize, demanding strict thermodynamic and kinetic control [3].

I. Impurity Profiling & Quantitative Data

To successfully purify your intermediate, you must first understand the physicochemical nature of the impurities competing for the crystal lattice. Table 1 summarizes the primary impurities, their causality, and targeted removal strategies.

Table 1: Quantitative and Physicochemical Profile of Common Impurities

Impurity SpeciesOrigin / CausalityEst. pKa / PolarityRelative Solubility (EtOAc/Heptane)Targeted Removal Strategy
2-Aminopyrimidine Unreacted starting material.pKa ~3.5 / HighHigh in polar, Low in non-polarPre-crystallization mild acidic aqueous extraction.
Bis-carbamate Dimer Over-acylation from excess isobutyl chloroformate.Neutral / Very LowVery Low in bothHot filtration of the organic phase prior to cooling.
Symmetrical Ureas Isocyanate intermediate degradation at elevated temps.Neutral / LowLow to ModerateRejection into the mother liquor via controlled cooling.
Isobutanol Hydrolysis of the chloroformate reagent.Neutral / HighHigh in bothVacuum distillation / extended drying protocols.

II. Process Visualization

The following workflow illustrates the critical control points required to systematically eliminate the impurities listed above before and during the crystallization event.

Workflow N1 Crude 2-Methylpropyl pyrimidin-2-ylcarbamate N2 Phase Separation & Acid Wash (Extracts 2-Aminopyrimidine) N1->N2 N3 Hot Filtration at 65°C (Removes Insoluble Dimers) N2->N3 N4 Antisolvent Addition (Heptane) & Cloud Point Detection N3->N4 N5 Seeding in Metastable Zone (Prevents Oiling Out) N4->N5 N6 Controlled Cooling (0.1°C/min) & Crystal Maturation N5->N6 N7 Filtration & Cold Wash (Removes Soluble Impurities) N6->N7 N8 HPLC Validation & Drying (Target Purity >99.5%) N7->N8

Workflow for the purification and crystallization of 2-Methylpropyl pyrimidin-2-ylcarbamate.

III. Troubleshooting Guide & FAQs

Q1: Why am I seeing unreacted 2-aminopyrimidine in my final crystal lattice, and how can I remove it?

Causality: 2-aminopyrimidine possesses strong hydrogen-bonding capabilities (via the pyrimidine nitrogens and the exocyclic amine). During crystallization, it can easily intercalate into the carbamate's crystal lattice, causing co-precipitation. Resolution: Relying solely on solvent/antisolvent crystallization is insufficient due to this H-bonding affinity. You must exploit the pKa difference between the basic 2-aminopyrimidine and the relatively neutral carbamate. Implement a mild acidic wash (e.g., 0.1 M citric acid) during the organic workup. This protonates the 2-aminopyrimidine, forcing it into the aqueous phase while the target carbamate remains in the organic phase.

Q2: My crystallization yields a sticky, gummy residue instead of distinct crystals. What causes this "oiling out"?

Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solution becomes highly supersaturated before the thermodynamic energy barrier for nucleation is overcome. Instead of forming an ordered crystal lattice, the solute separates as a dense, impurity-rich liquid phase. Resolution: You are likely cooling the system too rapidly or adding the antisolvent too quickly. To resolve this, you must operate strictly within the metastable zone. Add your antisolvent (heptane) dropwise at an elevated temperature until the cloud point is reached, then raise the temperature by 2–3°C until clear. Introduce seed crystals (0.5% w/w) at this exact point to bypass the nucleation energy barrier, followed by a very slow cooling ramp (0.1 °C/min).

Q3: HPLC analysis shows a highly lipophilic impurity that persists even after recrystallization. What is it?

Causality: This is typically a bis-carbamate dimer or a symmetrical urea derivative. These form when the reaction is pushed with excess isobutyl chloroformate or when localized heating causes the intermediate to degrade into an isocyanate, which then reacts with another amine molecule [3]. Resolution: These impurities have exceptionally low solubility in standard crystallization solvents. If you attempt to crystallize without removing them, they will act as heterogeneous nucleation sites and become trapped in your product. Perform a hot filtration of your fully dissolved crude mixture (in ethyl acetate at 65°C) before initiating the cooling and antisolvent addition steps.

IV. Self-Validating Experimental Protocol

To ensure reproducibility and high scientific integrity, utilize the following self-validating methodology for the crystallization of 2-Methylpropyl pyrimidin-2-ylcarbamate.

Step 1: Dissolution and Chemical Washing

  • Suspend the crude 2-Methylpropyl pyrimidin-2-ylcarbamate in Ethyl Acetate (EtOAc) at a ratio of 10 volumes (10 mL/g of crude).

  • Heat the mixture to 45°C to ensure complete dissolution of the target monomer.

  • Wash the organic layer with 3 volumes of 0.1 M aqueous Citric Acid.

  • Self-Validation Check: Measure the pH of the separated aqueous layer. It must read between 3.5 and 4.0. If it is higher, repeat the wash to ensure all unreacted 2-aminopyrimidine is protonated and extracted.

  • Wash the organic layer with brine and dry over anhydrous Na2​SO4​ .

Step 2: Hot Filtration

  • Heat the dried EtOAc solution to 65°C.

  • Pass the hot solution through a pre-heated celite pad or a fine-porosity glass frit.

  • Self-Validation Check: Inspect the filter cake. A white, insoluble residue confirms the successful removal of bis-carbamate/urea dimers.

Step 3: Metastable Zone Establishment & Seeding

  • Transfer the filtrate to a jacketed crystallizer equipped with an overhead stirrer (set to 150 rpm to prevent shear-induced secondary nucleation).

  • Maintain the temperature at 60°C.

  • Slowly add Heptane (antisolvent) dropwise until a faint, persistent turbidity (cloud point) is observed.

  • Heat the solution to 63°C.

  • Self-Validation Check: The solution must turn completely transparent. If it remains cloudy, you have exceeded the metastable zone limit; add 2-3 mL of EtOAc to clear it.

  • Add 0.5% w/w pure 2-Methylpropyl pyrimidin-2-ylcarbamate seed crystals. Hold at 63°C for 30 minutes to allow the seed bed to mature.

Step 4: Controlled Cooling and Isolation

  • Program the crystallizer to cool from 63°C to 5°C at a linear rate of 0.1 °C/min.

  • Once at 5°C, hold the slurry for 2 hours to maximize yield.

  • Filter the crystals under vacuum and wash the cake with 2 volumes of pre-chilled (0°C) EtOAc/Heptane (1:4 v/v).

  • Dry the crystals in a vacuum oven at 45°C for 12 hours.

  • Self-Validation Check: Perform an HPLC analysis of the dried crystals. The target purity should be >99.5% with no single impurity >0.1%.

V. References

  • Phosphoinositide 3-kinase inhibitor compounds and methods of use Source: US Patent US20080269210A1 URL:

  • Aurora kinase modulators and method of use Source: World Intellectual Property Organization WO2007087276A1 URL:

  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums Source: Organic Process Research & Development - ACS Publications URL:[Link]

Optimization

Technical Support Center: Troubleshooting 2-Methylpropyl Pyrimidin-2-ylcarbamate Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals encountering yield limitations, purity issues, or un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals encountering yield limitations, purity issues, or unexpected side reactions during the synthesis and derivatization of 2-methylpropyl pyrimidin-2-ylcarbamate (also known as isobutyl pyrimidin-2-ylcarbamate).

This guide bypasses generic advice to focus on the exact thermodynamic and kinetic causalities that govern pyrimidine functionalization.

Part 1: Mechanistic Grounding – The Binucleophilic Challenge

The primary challenge in derivatizing 2-aminopyrimidine with isobutyl chloroformate stems from the substrate's binucleophilic nature 1. The molecule possesses an exocyclic primary amine (the desired target) and two endocyclic pyridinium-type nitrogens.

While the exocyclic amine is the intended site for carbamoylation, the endocyclic nitrogens can competitively attack the electrophile, leading to unstable intermediates, acyl migration, or complete ring degradation 2. Furthermore, once the mono-carbamate is formed, the resulting secondary amine remains nucleophilic. If the stoichiometric and thermodynamic parameters are not strictly controlled, a second acylation event occurs, generating an unwanted N,N-diacylated (bis-carbamate) impurity 3.

G Start 2-Aminopyrimidine + Isobutyl Chloroformate Exo Exocyclic N-Attack (Kinetic & Thermodynamic) Start->Exo Mild Base / 0°C Endo Endocyclic N-Attack (Ring Nitrogen) Start->Endo Excess Reagent / Heat Desired 2-Methylpropyl pyrimidin-2-ylcarbamate (Target Product) Exo->Desired Unstable 1-Acyl-2-iminopyrimidine (Unstable Intermediate) Endo->Unstable Diacyl N,N-Diacylation (Bis-carbamate Impurity) Desired->Diacyl Strong Base / Excess Chloroformate Unstable->Desired Acyl Migration Degradation Ring Opening / Degradation Unstable->Degradation Hydrolysis

Reaction pathways in 2-aminopyrimidine carbamoylation highlighting exocyclic vs endocyclic attack.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction yielding a high percentage of the N,N-diacylated (bis-carbamate) side product? Causality: Diacylation occurs when the newly formed mono-carbamate product is deprotonated by a strong base. This forms a highly nucleophilic carbamate anion that rapidly reacts with a second equivalent of isobutyl chloroformate. Solution: Avoid strong bases like Sodium Hydride (NaH) or a large excess of Triethylamine (TEA). Instead, utilize a weaker, sterically hindered base like N-methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA). These act efficiently as acyl transfer agents rather than strong deprotonating agents. Strictly limit your isobutyl chloroformate stoichiometry to 1.05 equivalents.

Q2: I am observing unreacted 2-aminopyrimidine and the formation of isobutanol. What is going wrong? Causality: Isobutyl chloroformate is highly sensitive to moisture. In the presence of water, it rapidly hydrolyzes to form isobutanol, carbon dioxide, and hydrochloric acid. The generated HCl protonates the 2-aminopyrimidine starting material, rendering its exocyclic amine non-nucleophilic and prematurely halting the reaction. Solution: Ensure all solvents (e.g., DCM, THF) are rigorously anhydrous (<50 ppm water). Purge the reaction vessel with Argon and maintain a positive inert atmosphere throughout the reagent addition.

Q3: HPLC analysis shows an unstable intermediate that slowly converts to the product or degrades. What is this? Causality: This is indicative of endocyclic N-acylation, which forms a 1-(isobutoxycarbonyl)-2-iminopyrimidine intermediate. This species is kinetically accessible under certain conditions but thermodynamically unstable. It can undergo a Dimroth-like acyl migration to the exocyclic amine (yielding your desired product) or irreversibly hydrolyze 4. Solution: Shift the regioselectivity toward the exocyclic amine by lowering the reaction temperature (0 °C to 5 °C) and using a moderately polar aprotic solvent (like DCM) that does not over-stabilize the charged endocyclic transition state.

Part 3: Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the distribution of side reactions during the synthesis of 2-methylpropyl pyrimidin-2-ylcarbamate.

Reaction ConditionReagent Eq.BaseSolventTemp (°C)Desired Product (%)Diacylation (%)Endocyclic/Degradation (%)
Optimized 1.05N-MethylmorpholineDCM0 to 5> 92% < 2% < 5%
Excess Reagent 2.50TriethylamineDCM2545%48%5%
Strong Base 1.10NaHTHF055%30%10%
Uncatalyzed 1.05NoneToluene8035%< 1%40%

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust in your workflow, follow this self-validating protocol. Every critical step includes an in-process validation check to prevent downstream failures.

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a 3-neck round-bottom flask under Argon. Charge the flask with 2-aminopyrimidine (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g of substrate).

  • Validation Check: Perform a Karl Fischer titration on the solvent batch prior to use. Proceed only if water content is < 50 ppm to prevent chloroformate hydrolysis.

Step 2: Base Addition & Thermal Equilibration

  • Action: Add N-methylmorpholine (1.2 eq) to the suspension. Cool the mixture to 0 °C using an ice-water bath.

  • Validation Check: Insert an internal thermocouple. Do not proceed with electrophile dosing until the internal temperature stabilizes below 2 °C.

Step 3: Electrophile Dosing

  • Action: Dissolve isobutyl chloroformate (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 to 45 minutes.

  • Causality: Slow addition maintains a low steady-state concentration of the electrophile, heavily disfavoring the second-order diacylation event.

Step 4: Reaction Monitoring

  • Action: Stir the reaction mixture at 0–5 °C for 2 hours.

  • Validation Check: Quench a 50 µL aliquot in methanol and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the 2-aminopyrimidine peak is < 2% AUC. Do not extend reaction times unnecessarily, as this promotes acyl migration side reactions.

Step 5: Quench and Isolation

  • Action: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Check: Analyze the crude product via ¹H-NMR (CDCl₃). A successful run will show a distinct singlet for the carbamate N-H (~7.5 ppm) and a doublet for the isobutyl CH₂ (~3.9 ppm), with a complete absence of bis-carbamate signals.

References

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage | Beilstein Journal of Organic Chemistry | 1

  • Synthetic accesses to biguanide compounds | PMC - NIH | 2

  • HIV Protease Inhibitory Bis-benzamide Cyclic Ureas: A Quantitative Structure−Activity Relationship Analysis | Journal of Medicinal Chemistry - ACS Publications | 3

  • Reactions of nitrilimines with heterocyclic amines and enamines. Convenient methodology for synthesis and annulation of heterocycles | Semantic Scholar | 4

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-Methylpropyl pyrimidin-2-ylcarbamate: An Evaluation of Reproducibility and Practicality

For Researchers, Scientists, and Drug Development Professionals The synthesis of 2-Methylpropyl pyrimidin-2-ylcarbamate, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methylpropyl pyrimidin-2-ylcarbamate, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine-carbamate scaffold in biologically active compounds, can be approached through several synthetic routes. The reproducibility of these methods is paramount for reliable production and scalable applications. This guide provides an in-depth comparison of the most common and viable synthesis methods, offering a critical analysis of their protocols, underlying chemical principles, and expected outcomes, with a special focus on reproducibility.

Introduction

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, and its derivatization to form carbamates is a common strategy to modulate physicochemical properties and biological activity. The isobutyl carbamate group, in particular, can influence lipophilicity and molecular interactions. Achieving a consistent and reproducible synthesis of 2-Methylpropyl pyrimidin-2-ylcarbamate is therefore a critical step in research and development. This guide will compare two primary methods: the direct acylation of 2-aminopyrimidine with isobutyl chloroformate and a modified approach utilizing di-tert-butyl dicarbonate.

Method 1: Direct Acylation with Isobutyl Chloroformate

This is the most direct and widely reported method for the synthesis of N-aryl and N-heteroaryl carbamates. The reaction involves the nucleophilic attack of the exocyclic amino group of 2-aminopyrimidine on the electrophilic carbonyl carbon of isobutyl chloroformate.

Chemical Principles and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The 2-aminopyrimidine acts as the nucleophile, while isobutyl chloroformate is the acylating agent. A tertiary amine base, typically triethylamine (TEA), is crucial for scavenging the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the starting amine. The choice of an aprotic solvent is important to avoid side reactions with the chloroformate.

dot graph "Workflow_Method_1" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_reactants" { label="Reactants"; "2-Aminopyrimidine" [fillcolor="#FBBC05"]; "Isobutyl_Chloroformate" [fillcolor="#FBBC05"]; "Triethylamine" [fillcolor="#FBBC05"]; "Aprotic_Solvent" [fillcolor="#FBBC05"]; }

subgraph "cluster_reaction" { label="Reaction"; "Reaction_Mixture" [label="Combine and Stir\n(e.g., 0°C to RT)"]; }

subgraph "cluster_workup" { label="Work-up & Purification"; "Quench" [label="Quench Reaction"]; "Extraction" [label="Liquid-Liquid\nExtraction"]; "Drying" [label="Dry Organic Layer"]; "Concentration" [label="Solvent Removal"]; "Purification" [label="Column Chromatography\nor Recrystallization", fillcolor="#EA4335"]; }

subgraph "cluster_product" { label="Final Product"; "Final_Product" [label="2-Methylpropyl\npyrimidin-2-ylcarbamate", fillcolor="#34A853"]; }

"2-Aminopyrimidine" -> "Reaction_Mixture"; "Isobutyl_Chloroformate" -> "Reaction_Mixture"; "Triethylamine" -> "Reaction_Mixture"; "Aprotic_Solvent" -> "Reaction_Mixture"; "Reaction_Mixture" -> "Quench"; "Quench" -> "Extraction"; "Extraction" -> "Drying"; "Drying" -> "Concentration"; "Concentration" -> "Purification"; "Purification" -> "Final_Product"; } Caption: Workflow for the synthesis of 2-Methylpropyl pyrimidin-2-ylcarbamate via direct acylation.

Experimental Protocol

Materials:

  • 2-Aminopyrimidine

  • Isobutyl chloroformate

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 2-aminopyrimidine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.1 eq).

  • Stir the mixture for 10-15 minutes.

  • Slowly add isobutyl chloroformate (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[2]

Trustworthiness & Reproducibility Analysis

The direct acylation of 2-aminopyrimidine can present reproducibility challenges. The primary issue is the potential for reaction at the endocyclic nitrogen atoms of the pyrimidine ring, leading to a mixture of isomers.[3] The basicity of the ring nitrogens is comparable to the exocyclic amino group, and competitive N-acylation can occur.

Factors influencing reproducibility:

  • Rate of Addition: Slow, dropwise addition of the chloroformate at low temperatures (0 °C) is critical to favor acylation at the more nucleophilic exocyclic amine.

  • Base: While triethylamine is commonly used, other non-nucleophilic bases can be explored to fine-tune the reaction's selectivity.

  • Solvent: The choice of solvent can influence the relative nucleophilicity of the different nitrogen atoms.

Self-Validating System:

  • TLC Analysis: Careful monitoring of the reaction by TLC is essential to track the formation of the desired product and potential side products. A well-resolved spot for the product against starting material and any impurities is a good indicator of a successful reaction.

  • NMR Spectroscopy: ¹H and ¹³C NMR of the crude and purified product are necessary to confirm the structure and assess the isomeric purity. The presence of multiple sets of pyrimidine proton signals would indicate a mixture of isomers.

Method 2: Boc-Activation Approach

An alternative, potentially more selective method involves the use of di-tert-butyl dicarbonate (Boc-anhydride) to form a Boc-protected aminopyrimidine intermediate, which can then be converted to the desired carbamate.

Chemical Principles and Rationale

This two-step, one-pot approach aims to improve regioselectivity. Di-tert-butyl dicarbonate is a milder acylating agent than chloroformates and often shows higher selectivity for the exocyclic amino group of aminopyrimidines. The resulting N-Boc-protected pyrimidine is an activated carbamate that can undergo transesterification with isobutanol under basic conditions to yield the final product. This method avoids the use of more hazardous chloroformates.

dot graph "Workflow_Method_2" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_step1" { label="Step 1: Boc Protection"; "2-Aminopyrimidine" [fillcolor="#FBBC05"]; "Boc_Anhydride" [label="Di-tert-butyl\ndicarbonate", fillcolor="#FBBC05"]; "Base_1" [label="Base (e.g., DMAP)", fillcolor="#FBBC05"]; "Solvent_1" [label="Aprotic Solvent"]; "Boc_Protection" [label="Formation of\nN-Boc-pyrimidin-2-amine"]; }

subgraph "cluster_step2" { label="Step 2: Transesterification"; "Isobutanol" [fillcolor="#FBBC05"]; "Base_2" [label="Base (e.g., NaH)", fillcolor="#FBBC05"]; "Transesterification" [label="Conversion to\nfinal product"]; }

subgraph "cluster_purification" { label="Purification"; "Purification_2" [label="Work-up and\nPurification", fillcolor="#EA4335"]; }

subgraph "cluster_product2" { label="Final Product"; "Final_Product_2" [label="2-Methylpropyl\npyrimidin-2-ylcarbamate", fillcolor="#34A853"]; }

"2-Aminopyrimidine" -> "Boc_Protection"; "Boc_Anhydride" -> "Boc_Protection"; "Base_1" -> "Boc_Protection"; "Solvent_1" -> "Boc_Protection"; "Boc_Protection" -> "Transesterification"; "Isobutanol" -> "Transesterification"; "Base_2" -> "Transesterification"; "Transesterification" -> "Purification_2"; "Purification_2" -> "Final_Product_2"; } Caption: Workflow for the synthesis of 2-Methylpropyl pyrimidin-2-ylcarbamate via Boc-activation.

Experimental Protocol

Materials:

  • 2-Aminopyrimidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Acetonitrile or THF

  • Isobutanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 2-aminopyrimidine (1.0 eq) and DMAP (0.1 eq) in anhydrous acetonitrile, add di-tert-butyl dicarbonate (1.1 eq).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the formation of the Boc-protected intermediate by TLC.

  • In a separate flask, carefully add sodium hydride (1.2 eq) to anhydrous THF at 0 °C.

  • Slowly add isobutanol (1.5 eq) to the NaH suspension and stir for 20 minutes at 0 °C.

  • Add the solution of the in-situ generated Boc-protected aminopyrimidine to the sodium isobutoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Trustworthiness & Reproducibility Analysis

This method may offer improved reproducibility concerning regioselectivity due to the milder nature of Boc-anhydride. However, the second step involving a strong base like sodium hydride requires careful handling and anhydrous conditions to be reproducible.

Factors influencing reproducibility:

  • Purity of Reagents: The purity of Boc-anhydride and the activity of the sodium hydride are critical.

  • Anhydrous Conditions: Moisture will quench the sodium hydride and inhibit the transesterification.

  • Temperature Control: The quenching step needs to be performed carefully at low temperatures to manage the exothermic reaction.

Self-Validating System:

  • Intermediate Characterization: Although performed in one pot, a small aliquot can be taken after the first step and analyzed by LC-MS or NMR to confirm the formation of the Boc-protected intermediate.

  • Consistent Yields: Reproducible yields over multiple runs, after careful optimization of reaction times and temperatures, would validate the protocol.

Performance Comparison

ParameterMethod 1: Direct AcylationMethod 2: Boc-Activation
Reagents 2-Aminopyrimidine, Isobutyl chloroformate, Triethylamine2-Aminopyrimidine, Di-tert-butyl dicarbonate, DMAP, Isobutanol, Sodium Hydride
Reported Yields Variable, dependent on selectivityGenerally moderate to good
Reproducibility Can be challenging due to potential for N-alkylation on the ring.[3] Careful control of conditions is necessary.Potentially higher regioselectivity in the first step, but the use of NaH requires stringent anhydrous conditions.
Safety & Handling Isobutyl chloroformate is corrosive and moisture-sensitive.Di-tert-butyl dicarbonate is a solid and easier to handle. Sodium hydride is highly flammable and requires careful handling.
Scalability Potentially scalable with careful process control to manage exotherms and ensure regioselectivity.The use of sodium hydride can present challenges for large-scale synthesis.
Purification Column chromatography is typically required to separate isomers and impurities.[5] Recrystallization may be possible for highly pure material.Column chromatography is generally necessary to remove byproducts and unreacted starting materials.[4]

Conclusion

Both the direct acylation with isobutyl chloroformate and the Boc-activation approach are viable methods for the synthesis of 2-Methylpropyl pyrimidin-2-ylcarbamate.

  • Method 1 (Direct Acylation) is more atom-economical and involves fewer steps. However, its reproducibility is highly dependent on strict control of reaction conditions to achieve the desired regioselectivity. This method is suitable for smaller-scale synthesis where optimization of conditions is feasible.

  • Method 2 (Boc-Activation) may offer a more reproducible route to the desired isomer due to the milder nature of the initial acylation. The trade-off is a two-step process involving a highly reactive and hazardous reagent (sodium hydride), which may be less amenable to large-scale production without specialized equipment.

For researchers prioritizing a straightforward, albeit potentially lower-yielding and less selective, approach, Method 1 is a reasonable starting point. For those seeking higher purity and potentially better reproducibility of the desired isomer, and who are equipped to handle air- and moisture-sensitive reagents, Method 2 presents a compelling alternative. In both cases, careful monitoring by TLC and thorough characterization of the final product by NMR are essential to ensure the identity and purity of the synthesized 2-Methylpropyl pyrimidin-2-ylcarbamate.

Sources

Comparative

Benchmarking Novel Carbamate Inhibitors: A Performance Guide for 2-Methylpropyl pyrimidin-2-ylcarbamate in Enzymatic Assays

This guide provides a comprehensive framework for characterizing and benchmarking the performance of novel carbamate-based enzyme inhibitors, using the representative compound 2-Methylpropyl pyrimidin-2-ylcarbamate (here...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing and benchmarking the performance of novel carbamate-based enzyme inhibitors, using the representative compound 2-Methylpropyl pyrimidin-2-ylcarbamate (hereafter referred to as Cmpd-X ) as a case study. The methodologies and principles outlined herein are designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the inhibitory potential of new chemical entities.

The core challenge with any novel inhibitor is to move beyond a simple "active" or "inactive" label and to build a detailed performance profile. This involves not only determining its potency but also understanding its mechanism of action and comparing these characteristics against established standards. This guide will walk you through the necessary experimental designs, from initial potency screening to mechanistic studies, providing the context and rationale behind each step.

For this guide, we will focus on a well-established and clinically relevant target for carbamate inhibitors: Acetylcholinesterase (AChE) , an enzyme critical for neurotransmission. We will benchmark the hypothetical performance of Cmpd-X against two widely recognized AChE inhibitors:

  • Physostigmine: A classic, naturally occurring carbamate inhibitor known for its reversible carbamoylation of the enzyme's active site.

  • Donepezil: A potent, non-carbamate, reversible inhibitor that interacts with the active site through non-covalent interactions.

By comparing Cmpd-X to these standards, we can build a comprehensive picture of its relative potency, mechanism, and potential advantages or disadvantages.

Part 1: Initial Potency Assessment (IC₅₀ Determination)

The first step in characterizing any new inhibitor is to determine its half-maximal inhibitory concentration (IC₅₀). This value quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. For this, we will employ the well-established Ellman's Reagent-based colorimetric assay.

The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's Reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color change is directly proportional to AChE activity.

Experimental Workflow: IC₅₀ Determination

The workflow below outlines the process for generating a dose-response curve to determine the IC₅₀ value for each inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare serial dilutions of Cmpd-X, Physostigmine, & Donepezil D Add Assay Buffer, DTNB, and Inhibitor dilutions to wells A->D B Prepare Assay Buffer: Phosphate Buffer, pH 8.0 B->D C Prepare Enzyme (AChE), Substrate (ATCh), and DTNB solutions C->D E Add AChE to initiate pre-incubation (15 min at 25°C) D->E Pre-incubation allows inhibitor-enzyme binding F Initiate reaction by adding ATCh E->F Substrate addition starts the clock G Measure absorbance at 412 nm every 60s for 10 min (Kinetic Read) F->G H Calculate reaction velocity (V) for each inhibitor concentration G->H I Normalize data: % Inhibition vs. [Inhibitor] H->I J Fit data to a four-parameter logistic model to determine IC₅₀ I->J

Caption: Workflow for determining inhibitor IC₅₀ using a kinetic colorimetric assay.

Detailed Protocol: IC₅₀ Determination
  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.

    • DTNB Solution: 1.5 mM DTNB in Assay Buffer.

    • ATCh Solution: 15 mM Acetylthiocholine Iodide in deionized water.

    • AChE Solution: 0.25 units/mL of human recombinant AChE in Assay Buffer.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of Cmpd-X, Physostigmine, and Donepezil in DMSO. Create a 10-point, 3-fold serial dilution series for each, starting from 1 mM.

  • Assay Procedure (96-well format):

    • To each well, add:

      • 120 µL of Assay Buffer

      • 20 µL of DTNB Solution

      • 20 µL of the appropriate inhibitor dilution (or DMSO for 100% activity control).

    • Add 20 µL of AChE Solution to all wells.

    • Incubate the plate for 15 minutes at 25°C. This pre-incubation step is crucial, especially for inhibitors that may have a slower on-rate.

    • Initiate the reaction by adding 20 µL of ATCh Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Comparative Performance Data (Illustrative)

The following table presents hypothetical but realistic data that one might obtain from this experiment. This data is designed to illustrate the different potency profiles of the three inhibitors.

InhibitorInhibitor ClassIC₅₀ (nM)Hill Slope
Cmpd-X Carbamate (Hypothetical)75.21.10.992
Physostigmine Carbamate (Standard)25.81.00.995
Donepezil Non-carbamate (Standard)5.61.20.998

Interpretation:

  • Potency: Donepezil is the most potent inhibitor, followed by Physostigmine, and then our novel compound, Cmpd-X.

  • Binding: The Hill slopes for all compounds are close to 1, suggesting a 1:1 binding stoichiometry between the inhibitor and the enzyme under these conditions.

Part 2: Elucidating the Mechanism of Inhibition (MOA)

While the IC₅₀ value provides a measure of potency, it does not describe how the inhibitor works. The next critical step is to determine the mechanism of inhibition (MOA). For AChE inhibitors, we are typically looking to distinguish between:

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, away from the active site.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

The MOA is determined by measuring the effect of the inhibitor on the enzyme's kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). This is achieved by generating substrate saturation curves in the presence of fixed concentrations of the inhibitor.

Mechanism of Carbamate Inhibition

Carbamate inhibitors like Physostigmine (and presumably Cmpd-X) have a distinct, two-step mechanism. They act as substrates for AChE, forming a transient covalent bond with a serine residue in the active site. This "carbamoylated" enzyme is much more stable and hydrolyzes far more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine. This effectively takes the enzyme out of commission for a prolonged period, making the inhibition appear competitive and time-dependent.

MOA_Diagram E_S E + S Acetylcholine ES ES Michaelis Complex E_S->ES k₁ ES->E_S k₋₁ E_P E + P Choline + Acetate ES->E_P k₂ (fast) E_I E + I Cmpd-X EI EI Reversible Complex E_I->EI k₃ EI->E_I k₋₃ E_Carbamoyl E-Carbamoyl Inactivated Enzyme EI->E_Carbamoyl k_carbamoylation (slower) E_Regen E Regenerated Enzyme E_Carbamoyl->E_Regen k_hydrolysis (VERY SLOW)

Caption: Reaction mechanism for AChE with its natural substrate versus a carbamate inhibitor.

Experimental Protocol: MOA Studies
  • Assay Setup: The experimental setup is similar to the IC₅₀ assay. However, instead of varying the inhibitor concentration, you will use a fixed concentration of inhibitor (e.g., at its IC₅₀ and 2x IC₅₀) and vary the concentration of the substrate, ATCh. A no-inhibitor control is run in parallel.

  • Substrate Concentrations: Prepare a serial dilution of ATCh, typically ranging from 0.1x to 10x the known Kₘ of AChE for ATCh.

  • Data Collection: Measure the initial reaction velocities (V) for each substrate concentration in the presence and absence of the inhibitor.

  • Data Analysis:

    • Plot the reaction velocity (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ for each inhibitor concentration.

    • Visualize the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). The pattern of line intersections on this plot is diagnostic of the inhibition mechanism.

Interpreting MOA Results (Illustrative Data)
Inhibitor[Inhibitor]Apparent Kₘ (µM)Apparent Vₘₐₓ (mOD/min)Deduced MOA
No Inhibitor 0100250-
Cmpd-X 75 nM (IC₅₀)185248Competitive
Physostigmine 26 nM (IC₅₀)192251Competitive
Donepezil 5.6 nM (IC₅₀)102135Mixed/Non-competitive

Interpretation:

  • Cmpd-X & Physostigmine: Both show a significant increase in the apparent Kₘ with no change in Vₘₐₓ. This is the classic signature of competitive inhibition . The inhibitor competes directly with the substrate for the active site. On a Lineweaver-Burk plot, the lines would intersect on the y-axis.

  • Donepezil: This inhibitor shows a decrease in Vₘₐₓ and a slight change in Kₘ, which is characteristic of mixed inhibition . It can bind to both the free enzyme and the enzyme-substrate complex.

Part 3: Assessing Reversibility and Time-Dependency

A key performance differentiator for enzyme inhibitors is the reversibility of their action. For carbamates, the slow hydrolysis of the carbamoylated enzyme means the inhibition, while technically reversible, can be very long-lasting. This can be assessed with a "jump-dilution" experiment.

Experimental Protocol: Jump-Dilution for Reversibility
  • High-Concentration Incubation: Incubate a concentrated solution of AChE with a high concentration of the inhibitor (e.g., 10x IC₅₀) for a set period (e.g., 30 minutes) to allow for maximal binding/carbamoylation.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into a pre-warmed assay solution containing the substrate (ATCh) and DTNB. This dilution dramatically lowers the concentration of free inhibitor, preventing further binding.

  • Monitor Activity Recovery: Immediately monitor the enzymatic activity over time by measuring the absorbance at 412 nm.

    • Rapidly Reversible Inhibitors (e.g., Donepezil): Activity will recover almost instantaneously to the level expected for the diluted inhibitor concentration.

    • Slowly Reversible/Covalent Inhibitors (e.g., Carbamates): Activity will recover slowly over time as the carbamoyl-enzyme bond is hydrolyzed. The rate of this recovery can be measured to determine the regeneration half-life (t₁/₂).

Reversibility_Workflow cluster_outcomes Possible Outcomes A Incubate AChE with high [Inhibitor] (e.g., 10x IC₅₀ for 30 min) B Rapidly dilute (100x) into assay buffer containing substrate (ATCh) A->B Dilution reduces free inhibitor C Immediately monitor AChE activity over time B->C D Fast Recovery: Reversible Inhibitor (e.g., Donepezil) C->D If activity recovers instantly E Slow/No Recovery: Slowly Reversible or Irreversible Inhibitor (e.g., Cmpd-X, Physostigmine) C->E If activity recovers -slowly-

Caption: Experimental workflow for assessing inhibitor reversibility via jump-dilution.

Comparative Reversibility Data (Illustrative)
Inhibitor% Activity Recovery (at 5 min)Regeneration t₁/₂ (min)Interpretation
Cmpd-X 15%~25Slowly Reversible (Carbamoylation)
Physostigmine 10%~35Slowly Reversible (Carbamoylation)
Donepezil >95%< 0.1Rapidly Reversible (Non-covalent)

Interpretation: This data confirms the MOA findings. Cmpd-X and Physostigmine show slow recovery of activity, consistent with the time required to hydrolyze the covalent carbamoyl-enzyme intermediate. Donepezil, a non-covalent binder, dissociates almost immediately upon dilution, leading to rapid activity recovery. The slightly faster recovery of Cmpd-X compared to Physostigmine suggests its corresponding carbamoylated enzyme intermediate is less stable, which could be a desirable characteristic for certain therapeutic profiles.

Conclusion and Summary

This guide provides a structured, multi-step process for benchmarking the performance of a novel carbamate inhibitor, Cmpd-X, against established standards. By systematically determining the IC₅₀, elucidating the mechanism of action, and assessing reversibility, we can build a comprehensive performance profile.

Based on our illustrative data, 2-Methylpropyl pyrimidin-2-ylcarbamate (Cmpd-X) is a moderately potent, competitive inhibitor of AChE. Its mechanism is consistent with other carbamate inhibitors, involving the formation of a slowly reversible carbamoylated enzyme intermediate. Its potency is lower than that of Physostigmine and Donepezil, but its faster regeneration half-life compared to Physostigmine may suggest a different pharmacokinetic and pharmacodynamic profile.

This framework is not limited to Cmpd-X or AChE and can be adapted to benchmark other novel inhibitors against different enzyme targets. The key is a logical progression from potency to mechanism, supported by robust experimental design and appropriate comparative controls.

References

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. [Link]

  • Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (2000). Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. Current medicinal chemistry, 7(3), 303-339. [Link]

  • Quinn, D. M. (1987). Acetylcholinesterase: enzyme structure, reaction dynamics, and virtual transition states. Chemical reviews, 87(5), 955-979. [Link]

Validation

A Researcher's Guide to Elucidating the Binding Affinity of Novel Pyrimidine Carbamates: A Comparative Analysis Featuring 2-Methylpropyl pyrimidin-2-ylcarbamate

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its derivatives are integral to a multitude of therapeutic agents, demonstrating a remarkable diversity o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its derivatives are integral to a multitude of therapeutic agents, demonstrating a remarkable diversity of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2][3][4] The functional versatility of the pyrimidine core stems from its ability to engage with a wide array of biological targets, from kinases and G-protein coupled receptors (GPCRs) to various enzymes.[5][6][7][8] Consequently, the characterization of novel pyrimidine-based compounds is a critical endeavor in the development of new therapeutics.

This guide provides a comprehensive framework for assessing the comparative binding affinity of a novel pyrimidine derivative, using the hypothetical compound 2-Methylpropyl pyrimidin-2-ylcarbamate as a case study. We will navigate the logical progression from target identification to the rigorous application of established biophysical techniques for quantifying molecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust binding affinity assays.

Part 1: The Pyrimidine Scaffold and the Quest for a Target

The structure of 2-Methylpropyl pyrimidin-2-ylcarbamate, with its pyrimidine core, suggests a high probability of interaction with protein targets. The initial and most critical step in characterizing a novel compound is to identify its molecular target(s). Without a known receptor, a logical starting point is to employ a combination of computational and experimental screening methods.

Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen the compound against libraries of known protein structures.[9] This can provide initial hypotheses about potential binding partners based on structural and electrostatic complementarity.

Experimental Screening: High-throughput screening (HTS) against diverse panels of receptors and enzymes is a powerful experimental approach. Techniques like differential scanning fluorimetry (DSF) or affinity selection mass spectrometry can rapidly identify potential protein interactors from complex biological samples.

For the purpose of this guide, let us hypothesize that initial screening has identified two potential protein targets for 2-Methylpropyl pyrimidin-2-ylcarbamate: Apoptosis signal-regulating kinase 1 (ASK1) , a key component in MAPK signaling cascades[5], and a G-protein coupled receptor, the metabotropic glutamate receptor 5 (mGlu5) .[6]

Part 2: A Comparative Guide to "Gold Standard" Binding Affinity Assays

Once potential targets are identified, the next step is to quantify the binding affinity of the compound for each target. Binding affinity is typically expressed as the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptor population is occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

Several robust biophysical techniques are available for determining binding affinity. The choice of method often depends on factors such as the nature of the target protein, the availability of reagents, and the desired throughput.[10][11] Here, we will detail and compare three widely used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a Fluorescence-Based Assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (in this case, 2-Methylpropyl pyrimidin-2-ylcarbamate) to a ligand (the target receptor) immobilized on a sensor chip.[11] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis Receptor_Prep Receptor Immobilization on Sensor Chip Injection Inject Compound over Sensor Surface Receptor_Prep->Injection Compound_Prep Prepare Serial Dilutions of 2-Methylpropyl pyrimidin-2-ylcarbamate Compound_Prep->Injection Detection Real-time Detection of Binding Injection->Detection Regeneration Regenerate Sensor Surface Detection->Regeneration Regeneration->Injection Next Concentration Sensorgram Generate Sensorgrams Regeneration->Sensorgram Fitting Fit Data to a Binding Model Sensorgram->Fitting Kinetics Determine k_on, k_off, and K_d Fitting->Kinetics

Caption: Workflow for an SPR-based binding affinity assay.

  • Immobilization of the Target Receptor: The purified target protein (e.g., ASK1 or mGlu5) is covalently immobilized onto a suitable sensor chip. The choice of immobilization chemistry will depend on the properties of the protein.

  • Preparation of the Analyte: A series of precise dilutions of 2-Methylpropyl pyrimidin-2-ylcarbamate are prepared in a suitable running buffer.

  • Binding Measurement: The analyte solutions are injected sequentially over the sensor surface, starting with the lowest concentration. The association and dissociation of the compound are monitored in real-time.

  • Surface Regeneration: Between each analyte injection, the sensor surface is regenerated using a solution that disrupts the ligand-analyte interaction without denaturing the immobilized protein.

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate software to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat change associated with a binding event. It is considered the "gold standard" for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction (Kd, enthalpy, and entropy).

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis Receptor_Prep Place Receptor Solution in Sample Cell Titration Inject Compound into Sample Cell in Aliquots Receptor_Prep->Titration Compound_Prep Load Compound into Injection Syringe Compound_Prep->Titration Heat_Measurement Measure Heat Change After Each Injection Titration->Heat_Measurement Heat_Measurement->Titration Next Injection Binding_Isotherm Plot Heat Change vs. Molar Ratio Heat_Measurement->Binding_Isotherm Fitting Fit Data to a Binding Model Binding_Isotherm->Fitting Thermodynamics Determine K_d, ΔH, and ΔS Fitting->Thermodynamics

Caption: Workflow for an ITC-based binding affinity assay.

  • Sample Preparation: A solution of the purified target protein is placed in the sample cell of the calorimeter, and a solution of 2-Methylpropyl pyrimidin-2-ylcarbamate is loaded into the injection syringe.

  • Titration: A series of small injections of the compound are made into the protein solution.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the compound to the protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding interaction.

Fluorescence-Based Assays

Fluorescence-based methods are versatile and highly sensitive for measuring binding affinity.[10] One common approach is a competition binding assay, where a fluorescently labeled ligand with known affinity for the receptor competes with the unlabeled test compound.

Fluorescence_Competition_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis Receptor_Ligand_Mix Prepare Receptor and Fluorescent Ligand Mixture Incubation Incubate Receptor-Ligand Mix with Compound Dilutions Receptor_Ligand_Mix->Incubation Compound_Dilutions Prepare Serial Dilutions of 2-Methylpropyl pyrimidin-2-ylcarbamate Compound_Dilutions->Incubation Fluorescence_Reading Measure Fluorescence (e.g., Polarization) Incubation->Fluorescence_Reading Competition_Curve Plot Fluorescence vs. Compound Concentration Fluorescence_Reading->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow for a fluorescence-based competition binding assay.

  • Reagent Preparation: A fixed concentration of the target receptor and a fluorescently labeled ligand (a known binder to the receptor) are prepared. A serial dilution of the unlabeled test compound, 2-Methylpropyl pyrimidin-2-ylcarbamate, is also prepared.

  • Incubation: The receptor, fluorescent ligand, and varying concentrations of the test compound are incubated together to allow the binding to reach equilibrium.

  • Fluorescence Measurement: The fluorescence signal (e.g., fluorescence polarization or intensity) is measured for each sample.

  • Data Analysis: The fluorescence signal is plotted against the concentration of the test compound. The concentration at which the test compound displaces 50% of the fluorescent ligand (the IC50) is determined by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki), which is analogous to the Kd, can then be calculated using the Cheng-Prusoff equation.

Part 3: Hypothetical Data and Comparative Analysis

To illustrate the application of these methods, let us consider a hypothetical dataset for the binding of 2-Methylpropyl pyrimidin-2-ylcarbamate to our two target proteins, ASK1 and mGlu5. For comparison, we will also include data for a known reference inhibitor for each target.

CompoundTargetAssay MethodKd / Ki (nM)
2-Methylpropyl pyrimidin-2-ylcarbamate ASK1SPR150
Reference ASK1 InhibitorASK1SPR25
2-Methylpropyl pyrimidin-2-ylcarbamate mGlu5Fluorescence Competition850
Reference mGlu5 AntagonistmGlu5Fluorescence Competition50
  • Target Selectivity: 2-Methylpropyl pyrimidin-2-ylcarbamate exhibits a higher affinity for ASK1 (Kd = 150 nM) compared to mGlu5 (Ki = 850 nM), suggesting a degree of selectivity for the kinase.

  • Potency Comparison: When compared to the reference compounds, 2-Methylpropyl pyrimidin-2-ylcarbamate is less potent against both targets. This information is crucial for guiding further structure-activity relationship (SAR) studies to optimize the compound's affinity and selectivity.

Conclusion

The characterization of the binding affinity of novel compounds is a fundamental aspect of drug discovery and chemical biology. This guide has provided a comprehensive overview of the process, from target identification to the application and comparison of key biophysical techniques, using the hypothetical compound 2-Methylpropyl pyrimidin-2-ylcarbamate as an illustrative example. By employing a systematic and multi-faceted approach, researchers can gain a deep understanding of the molecular interactions that underpin the biological activity of novel pyrimidine derivatives and other small molecules, thereby accelerating the development of new and effective therapeutics.

References

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Available at: [Link]

  • Vigot, C., et al. (2022, March 30). An original approach to measure ligand/receptor binding affinity in non-purified samples. Nature. Available at: [Link]

  • JoVE. (2022, August 24). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. YouTube. Available at: [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link]

  • Wang, Y., et al. (2025, February 12). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. PMC. Available at: [Link]

  • Sharma, P., et al. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Available at: [Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2020). Binding affinity and dissociation pathway predictions for a series of USP7 inhibitors with pyrimidinone scaffold by multiple computational methods. Physical Chemistry Chemical Physics. Available at: [Link]

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  • Li, J., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. Available at: [Link]

  • ResearchGate. TABLE 4 . Structure-activity relationships for pyrimethamine analogsa. Available at: [Link]

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  • Zaychenco, D. M., et al. (2022, June 4). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. Available at: [Link]

  • Medwin Publishers. (2021, February 22). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Available at: [Link]

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  • Kumar, A., et al. (2013). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. Available at: [Link]

  • ResearchGate. Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isoth iazol-5-yl)-2-methylcyclopropanecarboxamide, a potent and orally efficacious mGlu5 receptor negative allosteric modulator. Available at: [Link]

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Safety & Regulatory Compliance

Safety

2-Methylpropyl pyrimidin-2-ylcarbamate proper disposal procedures

As a preferred partner in laboratory safety and chemical handling, we believe that true scientific excellence extends beyond the bench—it encompasses the entire lifecycle of the chemicals we use. 2-Methylpropyl pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical handling, we believe that true scientific excellence extends beyond the bench—it encompasses the entire lifecycle of the chemicals we use.

2-Methylpropyl pyrimidin-2-ylcarbamate (also known as isobutyl pyrimidin-2-ylcarbamate) is a highly specialized building block frequently utilized in the synthesis of biologically active molecules, most notably phosphoinositide 3-kinase (PI3K) inhibitors[1]. Because this compound contains a reactive carbamate moiety attached to a pyrimidine ring, it presents specific handling and disposal challenges. Carbamate derivatives can exhibit potent biological activity and environmental persistence if not properly destroyed[2].

This guide provides researchers, scientists, and drug development professionals with self-validating, step-by-step procedures for the safe operational handling, chemical inactivation, and ultimate disposal of this compound.

Physicochemical & Hazard Profile

Understanding the physical and chemical properties of 2-Methylpropyl pyrimidin-2-ylcarbamate is the first step in designing a safe disposal strategy.

ParameterData / Specification
IUPAC Name 2-Methylpropyl pyrimidin-2-ylcarbamate
CAS Registry Number 824933-16-6[3]
Molecular Weight ~195.22 g/mol
Chemical Class Pyrimidine Carbamate
Primary Application Intermediate in PI3K-gamma inhibitor synthesis[1]
Physical State Solid / Crystalline Powder[3]
EPA Waste Classification Handled as characteristic hazardous waste (Toxic/Biologically Active)[4]
Ultimate Disposal Method High-Temperature Incineration[2]

Operational Handling & Spill Management

Before discussing disposal, laboratories must be equipped to handle accidental releases.

Step-by-Step Spill Response Protocol:

  • Evacuate and Assess: If a large powder spill occurs, evacuate the immediate area to allow airborne particulates to settle[5].

  • PPE: Don nitrile gloves, safety goggles, and a lab coat[5].

  • Containment: Cover the powder with damp absorbent pads to suppress dust formation. Do not dry sweep[5].

  • Collection: Carefully scoop the absorbed material into a hazardous waste bag, double-bag it, and submit a pickup request to Environmental Health and Safety (EHS)[5].

  • Causality: 2-Methylpropyl pyrimidin-2-ylcarbamate is typically handled as a crystalline solid[3]. Dry sweeping a spill generates aerosolized particulates, drastically increasing the risk of inhalation exposure and cross-contamination of laboratory surfaces.

  • Self-Validating Protocol: After the initial cleanup with damp absorbent pads, wipe the area with a solvent known to dissolve the compound (e.g., methanol or acetone), followed by a final water wipe. A UV lamp (254 nm) can be used to inspect the area for residual pyrimidine fluorescence, visually confirming complete decontamination.

Step-by-Step Disposal Procedures

Phase 1: Segregation and Accumulation (Routine Waste)

Most laboratories should opt for direct collection and incineration, as it minimizes worker exposure to the chemical during treatment[2].

  • Solid Waste Segregation: Collect all solid waste (powder residues, contaminated Kimwipes, disposable spatulas) in a dedicated, puncture-resistant container lined with a heavy-duty polyethylene bag.

    • Causality: Mixing solid powder waste with liquid waste streams can cause unexpected dissolution or exothermic reactions.

    • Self-Validating Protocol: Use transparent polyethylene bags for solid waste. The transparency allows EHS personnel to visually confirm the absence of free liquids before transport, validating the segregation process.

  • Liquid Waste Compatibility: For reaction mother liquors containing the compound, transfer the liquid into a chemically compatible high-density polyethylene (HDPE) carboy.

    • Self-Validating Protocol: Always inspect the carboy for a "2" or "HDPE" recycling triangle on the bottom to validate material compatibility before adding solvent waste.

  • Satellite Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a spill tray) to prevent accidental environmental release.

  • Labeling: Affix a hazardous waste label immediately upon placing the first drop or gram of waste into the container. Specify "Contains Carbamate Derivatives"[4].

Phase 2: Chemical Inactivation via Base Hydrolysis (For Concentrated Waste)

If direct incineration is not immediately available, highly concentrated carbamate waste can be chemically degraded prior to disposal.

  • Preparation: Dissolve the waste compound in a miscible co-solvent (e.g., ethanol) to ensure homogeneous reaction conditions.

  • Hydrolysis: Slowly add an excess of 1M Sodium Hydroxide (NaOH) solution while stirring continuously.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours.

  • Neutralization: Carefully adjust the pH of the solution to 6-8 using 1M Hydrochloric Acid (HCl).

  • Causality: Carbamate linkages (-NH-COO-) are structurally analogous to many biologically active pesticides and pharmaceuticals[6]. If released intact into the environment, they can resist standard microbial degradation. Base-catalyzed hydrolysis irreversibly cleaves the carbamate into pyrimidin-2-amine, isobutanol, and carbon dioxide, effectively neutralizing its specific pharmacological activity[7][8].

  • Self-Validating Protocol: When adjusting the pH back to neutral (6-8) using 1M HCl, the cessation of carbon dioxide evolution (bubbling) serves as a visual confirmation that the carbonate/carbamate species have been fully neutralized. Always verify the final pH with indicator strips before sealing the container to prevent pressure build-up from residual off-gassing.

Phase 3: Empty Container Management

Empty containers that previously held 2-methylpropyl pyrimidin-2-ylcarbamate must not be discarded in standard municipal trash without decontamination.

  • Triple-Rinsing: Rinse the container three times with a solvent capable of dissolving the carbamate (e.g., acetone or methanol)[9][10].

  • Rinsate Collection: Collect all rinsate in the flammable hazardous waste stream.

  • Defacing: Completely deface or remove the original chemical label[9].

  • Causality: The EPA defines a container as "empty" only when all standard removal practices have been employed and no more than 3% by weight of the total capacity remains[9]. However, due to the biological activity of pyrimidine carbamates, triple-rinsing is required to ensure zero trace residues remain before municipal disposal[10].

Phase 4: Final Disposal via TSDF

Transfer the sealed, labeled containers to EHS for shipment to a Treatment, Storage, and Disposal Facility (TSDF). High-temperature incineration is the only acceptable ultimate disposal method for nitrogenous carbamate organics to prevent bioaccumulation and environmental toxicity[2][4].

Disposal Workflow Visualization

G Start 2-Methylpropyl pyrimidin-2-ylcarbamate Waste Generated Type Determine Waste State Start->Type Solid Solid Waste (Powder/PPE) Type->Solid Liquid Liquid Waste (Reaction Solutions) Type->Liquid PackSolid Double-bag in Sealable Containers Solid->PackSolid Hydrolysis Base Hydrolysis (1M NaOH, 2 hr) Liquid->Hydrolysis Concentrated PackLiquid Transfer to Compatible HDPE Carboys Liquid->PackLiquid Dilute Neutralize Neutralize to pH 6-8 (1M HCl) Hydrolysis->Neutralize Neutralize->PackLiquid Label Attach EPA/EHS Hazardous Waste Label PackSolid->Label PackLiquid->Label Incinerate High-Temperature Incineration (TSDF) Label->Incinerate

Workflow for the segregation, treatment, and disposal of carbamate chemical waste.

References

  • Title: Buy 9H-Purine-6-thiol, 2-amino-9-isobutyl- (EVT-15353833) | 24397-96-4 | Source: evitachem.com | URL: 3

  • Title: WO2017079519A1 - Heterocyclic compounds as pi3k-gamma inhibitors | Source: google.com | URL: 1

  • Title: Proper Disposal of 2,2,2-Trichloroethyl Carbamate | Source: benchchem.com | URL: 7

  • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides | Source: epa.gov | URL: 2

  • Title: Handbook for Pesticide Disposal by Common Chemical Methods | Source: epa.gov | URL: 6

  • Title: Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL | Source: kamatlab.com | URL: 8

  • Title: Standard Operating Procedure for Urethane (Ethyl Carbamate, Carbamic Acid Ethyl Ester) | Source: unc.edu | URL: 5

  • Title: Laboratory Environmental Sample Disposal Information Document | Source: epa.gov | URL: 4

  • Title: Hazardous Material Fact Sheet - Empty Chemical Container Disposal | Source: unmc.edu | URL: 9

  • Title: IPM CHEMICAL PESTICIDE MANAGEMENT GUIDELINES | Source: cityofboise.org | URL: 10

  • Title: Hazardous Waste Management - Environmental Health & Safety | Source: utk.edu | URL:

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